2-Chloro-3-(trifluoromethyl)benzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-4(7(10)14)2-1-3-5(6)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEMXTIVOBWBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396972 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850156-39-7 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoyl Chloride for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)benzoyl chloride is a specialty chemical intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique trifluoromethyl and chloro substitutions on the benzoyl chloride scaffold make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom enhances the electrophilicity of the carbonyl carbon, rendering it a highly reactive acylating agent. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in drug discovery.
Chemical and Physical Properties
A summary of the key chemical identifiers and physical properties of this compound is provided in the tables below.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 850156-39-7[1] |
| Molecular Formula | C₈H₃Cl₂F₃O[1] |
| Molecular Weight | 243.01 g/mol [1] |
| Synonyms | Benzoyl chloride, 2-chloro-3-(trifluoromethyl)-; 2-Chloro-3-(chlorocarbonyl)benzotrifluoride[1] |
Physical Properties
| Property | Value | Source |
| Boiling Point | 224 °C | [1] |
| Density | 1.506 g/cm³ | [2] |
| Flash Point | 101.4 °C | [1] |
Spectroscopic Data
| Spectrum | Key Features (of 2-(trifluoromethyl)benzoyl chloride) |
| ¹H NMR | Aromatic protons typically appear as multiplets in the downfield region. |
| IR | A strong absorption band characteristic of the carbonyl (C=O) stretch of the acid chloride is expected around 1750-1800 cm⁻¹. |
| Mass Spec | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the trifluoromethyl group. |
Synthesis and Reactions
This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-3-(trifluoromethyl)benzoic acid.
Synthesis of this compound
A standard laboratory procedure for the synthesis of benzoyl chlorides from their carboxylic acid precursors involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: General Synthesis of Benzoyl Chlorides
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: 2-Chloro-3-(trifluoromethyl)benzoic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Chlorination: Thionyl chloride (typically 1.2-1.5 equivalents) is added dropwise to the solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Acylation Reactions
As a reactive acylating agent, this compound readily undergoes nucleophilic acyl substitution with various nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters.
Experimental Protocol: General N-Acylation of a Primary Amine
-
Reaction Setup: A primary amine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) in a reaction vessel under an inert atmosphere.
-
Base Addition: A non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), is added to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Acylation: The reaction mixture is cooled in an ice bath, and a solution of this compound (1.0-1.2 equivalents) in the same solvent is added dropwise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and is monitored by TLC until the starting amine is consumed.
-
Work-up: The reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The resulting amide can be purified by crystallization or column chromatography.[3][4]
Applications in Drug Development
The unique structural features of this compound make it a valuable precursor in the synthesis of pharmaceutically active compounds. A notable application is in the development of novel antitubercular agents.
Synthesis of Benzothiazinone (BTZ) Antitubercular Agents
The precursor to this compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a key starting material in the synthesis of a promising class of antituberculosis drugs known as benzothiazinones (BTZs).[5] Two prominent examples, BTZ043 and PBTZ169 (macozinone), have advanced to clinical trials.[6][7]
Experimental Workflow: Synthesis of BTZ043
Caption: Simplified workflow for the synthesis of the antitubercular drug BTZ043.
Mechanism of Action of Benzothiazinones
Benzothiazinones like BTZ043 and PBTZ169 exhibit their potent antitubercular activity by targeting a crucial enzyme in Mycobacterium tuberculosis, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[6][8] This enzyme is essential for the biosynthesis of the mycobacterial cell wall.
Signaling Pathway: Inhibition of DprE1 by Benzothiazinones
References
- 1. This compound | 850156-39-7 [amp.chemicalbook.com]
- 2. CAS#:850156-39-7 | this compound | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 5. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 8. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 850156-39-7 Molecular Formula: C₈H₃Cl₂F₃O
This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)benzoyl chloride, a key building block in modern organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the synthesis of cathepsin S inhibitors.
Chemical Structure and Properties
This compound possesses a benzene ring substituted with a chloro group at the 2-position, a trifluoromethyl group at the 3-position, and a benzoyl chloride functional group at the 1-position. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent significantly influences the reactivity of the acyl chloride.
Structure:
Physicochemical Properties:
A summary of the available quantitative data for this compound and its precursor, 2-Chloro-3-(trifluoromethyl)benzoic acid, is presented below. Data for the target compound is limited, and therefore, data for structurally similar compounds are included for comparison.
| Property | This compound | 2-Chloro-3-(trifluoromethyl)benzoic acid | 2-(Trifluoromethyl)benzoyl chloride (Isomer) | 3-(Trifluoromethyl)benzoyl chloride (Isomer) |
| CAS Number | 850156-39-7[1] | 39226-97-6 | 312-94-7[2] | 2251-65-2 |
| Molecular Weight | 243.01 g/mol | 224.56 g/mol | 208.56 g/mol [2] | 208.57 g/mol |
| Boiling Point | 224 °C | - | 193.9 °C at 760 mmHg[3] | 184-186 °C/750 mmHg |
| Density | 1.506 g/cm³ | - | 1.4 g/cm³[3] | 1.383 g/mL at 25 °C |
| Flash Point | 101.4 °C | - | 96 °C (closed cup)[4] | >110 °C |
| Appearance | White low-melting solid | - | Clear pink or yellow liquid[5] | Clear light yellow liquid |
| Solubility | Decomposes in water | - | Decomposes in water[5] | Decomposes in water |
Synthesis
The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-Chloro-3-(trifluoromethyl)benzoic acid.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: General synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize acidic gases (HCl and SO₂), 2-Chloro-3-(trifluoromethyl)benzoic acid is suspended in an excess of thionyl chloride. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound can then be purified by vacuum distillation to yield the final product.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceutically active compounds. Its utility is highlighted in the preparation of cathepsin S inhibitors. Cathepsin S is a cysteine protease that plays a significant role in antigen presentation and has been identified as a therapeutic target for various autoimmune diseases and cancers.
Role in the Synthesis of Ketoamide-Based Cathepsin S Inhibitors
2-Chloro-3-(trifluoromethyl)benzoic acid, the precursor to the title compound, is a key reactant in the preparation of trifluoromethylphenyl P2 moieties for ketoamide-based cathepsin S inhibitors. The benzoyl chloride derivative is the activated form used to create amide bonds in the synthesis of these complex molecules.
The general workflow for the synthesis of such inhibitors involves the coupling of a P3-P2 fragment (derived from this compound) with a P1'-ketoamide fragment.
Caption: Experimental workflow for Cathepsin S inhibitor synthesis.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[8][9] It is crucial to avoid contact with skin and eyes and to prevent inhalation of its vapors. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere.[8]
This guide provides a foundational understanding of this compound for its application in research and development. For detailed experimental procedures and safety protocols, it is essential to consult peer-reviewed literature and official safety data sheets.
References
- 1. This compound | 850156-39-7 [amp.chemicalbook.com]
- 2. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-3-(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of 2-Chloro-3-(trifluoromethyl)benzoyl chloride (CAS No. 850156-39-7). This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar benzoyl chlorides to provide insights into its expected behavior. The guide covers synthetic routes, reactivity with common nucleophiles, stability considerations, and safety protocols. All quantitative data is presented in structured tables, and key chemical transformations and workflows are visualized using diagrams.
Introduction
This compound is a halogenated and trifluoromethylated aromatic acyl chloride. The presence of both an electron-withdrawing trifluoromethyl group and a chloro substituent on the benzene ring is expected to significantly influence the electrophilicity of the carbonyl carbon, making it a highly reactive intermediate for organic synthesis. Such compounds are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance metabolic stability and binding affinity. This guide aims to consolidate the available information and provide a predictive understanding of the reactivity and stability of this compound.
Physical and Chemical Properties
Limited experimental data is available for the physical properties of this compound. The following table summarizes the known information and provides predicted values based on related compounds.
| Property | Value | Source |
| CAS Number | 850156-39-7 | ChemicalBook |
| Molecular Formula | C₈H₃Cl₂F₃O | - |
| Molecular Weight | 243.01 g/mol | - |
| Appearance | Expected to be a colorless to light-yellow liquid or low-melting solid | Inferred |
| Boiling Point | Not available. Predicted to be >200 °C at atmospheric pressure. | Prediction |
| Density | Not available. Predicted to be ~1.5 g/mL. | Prediction |
| Solubility | Soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | Inferred |
Synthesis
The primary route for the synthesis of this compound is expected to be the chlorination of the corresponding carboxylic acid, 2-Chloro-3-(trifluoromethyl)benzoic acid.
Synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid
Caption: Plausible synthetic pathway for 2-Chloro-3-(trifluoromethyl)benzoic acid.
Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation.
-
Reagents and Equipment:
-
2-Chloro-3-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask with a reflux condenser and a gas trap
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2-Chloro-3-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous solvent.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the mixture. Alternatively, add oxalyl chloride (1.5-2.0 eq) followed by a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Caption: Synthesis of the target acyl chloride from its corresponding carboxylic acid.
Reactivity
This compound is expected to be a highly reactive acylating agent due to the presence of two electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the carbonyl carbon.
Reactions with Nucleophiles
It will readily react with a variety of nucleophiles, including amines, alcohols, and water.
Caption: General reactivity of this compound with common nucleophiles.
The reaction with primary and secondary amines is expected to be rapid and exothermic, yielding the corresponding amides.
-
Reagents and Equipment:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Round-bottom flask, dropping funnel, and magnetic stirrer
-
-
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0-1.1 eq) in the anhydrous solvent and add it dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
-
| Reactant Amine (Example) | Expected Product | Predicted Yield |
| Aniline | N-phenyl-2-chloro-3-(trifluoromethyl)benzamide | High |
| Benzylamine | N-benzyl-2-chloro-3-(trifluoromethyl)benzamide | High |
| Diethylamine | N,N-diethyl-2-chloro-3-(trifluoromethyl)benzamide | High |
Esterification with primary and secondary alcohols is also expected to proceed readily, often in the presence of a base to scavenge the HCl byproduct.
-
Reagents and Equipment:
-
This compound
-
Alcohol
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
A non-nucleophilic base (e.g., pyridine, triethylamine)
-
Round-bottom flask, dropping funnel, and magnetic stirrer
-
-
Procedure:
-
Dissolve the alcohol (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound (1.0-1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up the reaction as described for the amide synthesis.
-
Purify the crude ester by column chromatography or distillation.
-
| Reactant Alcohol (Example) | Expected Product | Predicted Yield |
| Methanol | Methyl 2-chloro-3-(trifluoromethyl)benzoate | High |
| Ethanol | Ethyl 2-chloro-3-(trifluoromethyl)benzoate | High |
| Isopropanol | Isopropyl 2-chloro-3-(trifluoromethyl)benzoate | Moderate to High |
Hydrolysis
Like most acyl chlorides, this compound is expected to be highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid and hydrochloric acid. This reaction is typically rapid and exothermic.
Stability and Storage
Due to its high reactivity, this compound requires careful handling and storage to prevent degradation.
-
Moisture Sensitivity: The compound is highly sensitive to moisture and will hydrolyze upon contact with water or humid air. It should be stored under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Thermal Stability: While specific data is unavailable, benzoyl chlorides are generally stable at room temperature but can decompose upon heating, potentially releasing toxic fumes such as HCl and phosgene in the presence of certain impurities. It is advisable to store the compound in a cool, dry place.
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Toxicity: Assumed to be corrosive and a lachrymator. Causes severe skin burns and eye damage. Harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills. Dispose of in accordance with local, state, and federal regulations.
Spectroscopic Data (Predicted)
No specific spectroscopic data for this compound has been found in the searched literature. The following are predicted key signals based on its structure and data from analogous compounds.
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | Aromatic region (δ 7.5-8.5 ppm), exhibiting complex splitting patterns due to the substituents. |
| ¹³C NMR | Carbonyl carbon (δ ~165-170 ppm). Aromatic carbons showing C-F and C-Cl couplings. The CF₃ carbon will appear as a quartet. |
| ¹⁹F NMR | A singlet for the CF₃ group, likely in the range of -60 to -65 ppm relative to CFCl₃. |
| IR | Strong C=O stretching vibration around 1770-1800 cm⁻¹. C-Cl stretching around 800-900 cm⁻¹. Strong C-F stretching vibrations in the 1100-1350 cm⁻¹ region. |
| MS (EI) | A molecular ion peak (M⁺) and characteristic fragmentation patterns including the loss of Cl (M-35/37) and the formation of the benzoyl cation [M-Cl]⁺. |
Conclusion
This compound is a potentially valuable, highly reactive building block for organic synthesis. Its reactivity is dominated by the electrophilic nature of the acyl chloride functional group, which is enhanced by the presence of the chloro and trifluoromethyl substituents. While specific experimental data for this compound is scarce, its chemical behavior can be reliably predicted based on the well-established chemistry of related benzoyl chlorides. Due to its hazardous and reactive nature, strict adherence to safety protocols and anhydrous handling techniques is essential. Further research into the specific properties and reactivity of this compound would be beneficial for its application in the development of novel molecules.
An In-depth Technical Guide to the Core Chemical Reactions of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the key chemical reactions involving 2-Chloro-3-(trifluoromethyl)benzoyl chloride, a versatile reagent in organic synthesis. This document outlines the core reactions, presents detailed experimental protocols, summarizes quantitative data, and provides visualizations of the reaction pathways.
Core Reactions
This compound (CAS No. 850156-39-7) is a reactive acyl chloride that readily participates in several fundamental organic transformations. Its chemical behavior is primarily dictated by the electrophilic carbonyl carbon of the benzoyl chloride group. The electron-withdrawing nature of the chloro and trifluoromethyl substituents on the benzene ring further enhances its reactivity. The principal reactions of this compound include:
-
Amide Formation: Reaction with primary or secondary amines to yield corresponding N-substituted benzamides.
-
Esterification: Reaction with alcohols to form benzoate esters.
-
Friedel-Crafts Acylation: Electrophilic aromatic substitution reaction with aromatic compounds in the presence of a Lewis acid catalyst to produce diaryl ketones.
These reactions are crucial for the synthesis of a wide range of chemical entities, particularly in the development of new pharmaceutical agents and other specialty chemicals.
Key Chemical Reactions and Experimental Protocols
This section details the experimental procedures for the key reactions of this compound.
Amide Formation: Synthesis of N-(4-fluorophenyl)-2-chloro-3-(trifluoromethyl)benzamide
The reaction of this compound with an aniline derivative is a classic example of nucleophilic acyl substitution, leading to the formation of a stable amide bond. This reaction is fundamental in the synthesis of numerous biologically active molecules.
Reaction Scheme:
Experimental Protocol:
A solution of this compound in acetonitrile is treated with 4-fluoroaniline in the presence of triethylamine as a base. The reaction proceeds at room temperature.
-
Materials:
-
This compound
-
4-Fluoroaniline
-
Triethylamine
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
Dissolve this compound in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-fluoroaniline to the solution.
-
Slowly add triethylamine to the reaction mixture while stirring.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |
| This compound | 4-Fluoroaniline | Triethylamine | Acetonitrile | Room Temperature | High |
(Note: Specific molar ratios, reaction times, and yields are often proprietary and can vary based on the specific patent or publication. The general procedure typically results in high yields.)
Esterification: Synthesis of Alkyl 2-Chloro-3-(trifluoromethyl)benzoate
Esterification of this compound with an alcohol is another important transformation, yielding benzoate esters. These esters can serve as intermediates in the synthesis of more complex molecules or as final products with specific applications.
Reaction Scheme:
Experimental Protocol (General):
The reaction is typically carried out by treating the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
-
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Pyridine (optional)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
-
Procedure:
-
Dissolve this compound in an anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the alcohol to the stirred solution.
-
If a base is used, add pyridine dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
The workup procedure generally involves washing the reaction mixture with dilute acid (to remove pyridine), water, and brine.
-
The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude ester, which can be purified by distillation or chromatography.
-
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Base (optional) | Solvent | Temperature | Yield |
| This compound | Alcohol | Pyridine | Dichloromethane | 0°C to Room Temp. | Good to High |
Friedel-Crafts Acylation: Synthesis of (Aryl)(2-chloro-3-(trifluoromethyl)phenyl)methanone
Friedel-Crafts acylation allows for the introduction of the 2-chloro-3-(trifluoromethyl)benzoyl group onto an aromatic ring. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of diaryl ketones, which are common scaffolds in medicinal chemistry.
Reaction Scheme:
Experimental Protocol (General):
The reaction involves the activation of the acyl chloride with a strong Lewis acid, such as aluminum chloride, to generate a highly electrophilic acylium ion, which then attacks the aromatic substrate.
-
Materials:
-
This compound
-
Aromatic compound (e.g., benzene, toluene)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the anhydrous Lewis acid in the chosen anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add this compound to the suspension.
-
Add the aromatic substrate dropwise to the reaction mixture.
-
Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring by TLC or GC-MS.
-
The reaction is typically quenched by carefully pouring the mixture onto crushed ice and dilute hydrochloric acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is usually achieved by column chromatography or recrystallization.
-
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |
| This compound | Aromatic Compound | Aluminum Chloride | Dichloromethane | 0°C to Room Temp. | Moderate to Good |
Logical Workflow for Synthesis Planning
The selection of the appropriate reaction and conditions depends on the desired target molecule. The following diagram illustrates a general workflow for utilizing this compound in a synthetic plan.
This guide provides a foundational understanding of the key chemical reactions of this compound. For specific applications, researchers should consult detailed literature and patents to optimize reaction conditions and ensure safety.
Literature review on 2-Chloro-3-(trifluoromethyl)benzoyl chloride
An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoyl chloride
Introduction
This compound (CAS No. 850156-39-7) is a highly reactive aromatic acyl chloride. It serves as a specialized chemical intermediate, primarily in the fields of pharmaceutical and agrochemical research and development. Its structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, provides unique electronic properties and steric hindrance that make it a valuable building block for synthesizing complex, biologically active molecules. The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive review of the available technical data for this compound, including its properties, synthesis, reactivity, and potential applications.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 850156-39-7 | [1][2] |
| Molecular Formula | C₈H₃Cl₂F₃O | [3][4] |
| Molecular Weight | 243.01 g/mol | [3][4] |
| Appearance | Low-melting white solid | [2] |
| Boiling Point | 224 °C | [2] |
| Density | 1.506 ± 0.06 g/cm³ (at 20°C) | [2] |
| Flash Point | 101.4 ± 27.3 °C | [2] |
| Storage | Keep Cold; Store under inert atmosphere | [2][4] |
Synthesis and Manufacturing
The primary route for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, 2-chloro-3-(trifluoromethyl)benzoic acid. This precursor is a versatile building block in its own right for creating new biologically active molecules.[5] The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry, typically achieved with high efficiency.
Experimental Protocol: Conversion of Benzoic Acid to Benzoyl Chloride
The following is a representative experimental protocol for the synthesis of this compound from its corresponding benzoic acid using thionyl chloride. This method is widely applicable for the preparation of benzoyl chlorides.[6][7]
Materials:
-
2-Chloro-3-(trifluoromethyl)benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-4.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM) as solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 2-chloro-3-(trifluoromethyl)benzoic acid and the anhydrous solvent.
-
Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.
-
Slowly add thionyl chloride to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken as the product is moisture-sensitive.
-
The crude this compound can be purified by vacuum distillation to yield the final product as a low-melting solid or liquid.
Spectroscopic and Analytical Data
While specific experimental spectra for this compound are not widely published, its expected spectroscopic characteristics can be predicted based on its structure and data from closely related isomers.[8][9][10]
| Analysis | Expected Characteristics |
| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the three protons on the substituted benzene ring. |
| ¹³C NMR | Signals for the carbonyl carbon (approx. 165-170 ppm), the trifluoromethyl carbon (a quartet, approx. 120-125 ppm), and six distinct aromatic carbon signals, some showing C-F coupling. |
| ¹⁹F NMR | A singlet peak corresponding to the -CF₃ group. |
| IR Spectroscopy | A strong, characteristic absorption band for the C=O stretch of the acyl chloride group, typically found around 1770-1800 cm⁻¹. Additional bands for C-Cl, C-F, and aromatic C-H stretches will also be present. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 242, with a characteristic isotopic pattern for two chlorine atoms. A prominent fragment would correspond to the loss of the chlorine radical from the acyl chloride group ([M-Cl]⁺). |
Reactivity and Applications in Drug Development
As an acyl chloride, this compound is a potent electrophile that readily undergoes nucleophilic acyl substitution. This reactivity makes it a key intermediate for introducing the 2-chloro-3-(trifluoromethyl)benzoyl moiety into larger, more complex molecules.
Role as a Precursor in Medicinal Chemistry
The substitution pattern of this molecule is of significant interest in drug discovery. A closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a key precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZ), a promising class of antitubercular agents.[11][12] These agents, including clinical candidates like BTZ043 and Macozinone (PBTZ169), act by inhibiting the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall.
This compound is an ideal starting material for creating novel analogs of BTZ and other potential therapeutics, where the specific electronic and steric effects of the chloro and trifluoromethyl groups can be exploited to optimize biological activity and pharmacokinetic properties. For instance, the drug Sorafenib, used to treat kidney and liver cancer, contains a 4-chloro-3-(trifluoromethyl)phenyl moiety, highlighting the utility of this substitution pattern in targeting protein kinases.[13][14]
Safety and Handling
As an acyl chloride, this compound is expected to be corrosive and highly reactive with water and other nucleophiles. Appropriate personal protective equipment (PPE) and handling procedures are critical.
| Hazard Category | Description and Precautions |
| Corrosivity | Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection.[2] |
| Reactivity | Reacts violently with water, alcohols, and amines, liberating corrosive hydrogen chloride (HCl) gas. Handle under inert, anhydrous conditions. |
| Inhalation | Vapors are expected to be irritating to the respiratory tract. Use only in a well-ventilated area or a chemical fume hood. |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. Keep container tightly sealed.[2][4] |
| RIDADR | UN3265 (Corrosive liquid, acidic, organic, n.o.s.) |
| Hazard Class | 8 (Corrosive substances) |
References
- 1. CAS#:850156-39-7 | this compound | Chemsrc [chemsrc.com]
- 2. 2-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]
- 3. 850156-39-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. 850156-39-7|2-Chloro-3-(trifluoromethyl)benzoylchloride|BLD Pharm [bldpharm.com]
- 5. 2-Chloro-3-(trifluoromethyl)benzoic acid | 39226-97-6 | Benchchem [benchchem.com]
- 6. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Trifluoromethyl)benzoyl chloride(312-94-7) 1H NMR [m.chemicalbook.com]
- 9. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR [m.chemicalbook.com]
- 10. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 13C NMR spectrum [chemicalbook.com]
- 11. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Chloro-3-(trifluoromethyl)benzoyl chloride
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-3-(trifluoromethyl)benzoyl chloride (CAS No. 850156-39-7) was not publicly available at the time of this writing. The following information is compiled from the safety data of structurally similar compounds, including other substituted benzoyl chlorides, and established best practices for handling corrosive and water-reactive chemicals. This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is imperative to obtain and consult the specific SDS from your supplier before any handling or use of this compound.
Hazard Identification and Classification
This compound is anticipated to be a hazardous chemical requiring stringent safety protocols. Based on the hazard profiles of analogous compounds such as 2-(trifluoromethyl)benzoyl chloride and 3-(trifluoromethyl)benzoyl chloride, it is likely classified as follows:
-
Corrosive: Expected to cause severe skin burns and serious eye damage upon contact.[1][2]
-
Water-Reactive: Reacts with water, including moisture in the air, to liberate toxic and corrosive gases, likely hydrogen chloride (HCl) and hydrogen fluoride (HF).[1][2]
-
Acutely Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Respiratory Irritant: Vapors are likely to cause respiratory irritation.[1]
GHS Hazard Pictograms (Anticipated):
-
GHS05: Corrosion
-
GHS07: Harmful/Irritant
-
GHS08: Health Hazard
Signal Word (Anticipated): Danger
Physical and Chemical Properties
| Property | Estimated Value | Source/Analogy |
| Molecular Formula | C₈H₃Cl₂F₃O | - |
| Molecular Weight | 243.01 g/mol | [3] |
| Appearance | Colorless to light-yellow liquid or low-melting solid | Analogy to other benzoyl chlorides |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Reactivity | Reacts with water, alcohols, amines, and strong bases. | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.
| Equipment | Specification |
| Eye and Face Protection | Chemical safety goggles and a full-face shield are mandatory. |
| Hand Protection | Chemical-resistant gloves, such as butyl rubber or Viton®. Nitrile gloves may offer limited protection for incidental contact but are not suitable for prolonged handling. |
| Skin and Body Protection | A chemical-resistant apron or a flame-retardant lab coat, worn over long-sleeved clothing and closed-toe shoes. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. In the event of a spill or if working outside of a fume hood, a NIOSH-approved full-face respirator with cartridges for organic vapors and acid gases is required. |
Handling Procedures
Strict adherence to the following handling procedures is crucial to prevent accidents and exposure.
General Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is in proper working order.
-
Have an emergency spill kit readily accessible. The kit should contain a dry absorbent material (e.g., sand, vermiculite), and personal protective equipment. Do not use water-based spill kits.
-
Confirm the location and functionality of the nearest safety shower and eyewash station.
-
-
Personal Protective Equipment:
-
Don all required PPE before entering the handling area.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound within a chemical fume hood.
-
Use glassware that is clean, dry, and free of any cracks or defects.
-
When transferring the chemical, use a syringe or a cannula under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moist air.
-
Avoid direct contact with the liquid and inhalation of its vapors.
-
-
Waste Disposal:
-
Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this chemical down the drain.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[5]
-
Clean the work area in the fume hood to remove any potential contamination.
-
Storage Requirements
Proper storage is critical to maintain the chemical's integrity and prevent hazardous reactions.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Container: Keep the container tightly closed and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.
-
Segregation: Store in a designated corrosives cabinet, segregated from incompatible materials such as:
-
Water and moisture
-
Alcohols
-
Amines
-
Strong bases
-
Oxidizing agents
-
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[5]
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15-20 minutes. Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Emergency Procedures
A well-defined emergency plan is essential for responding to spills or other incidents.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, and only if you are trained to do so, contain the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent rated for corrosive and water-reactive materials. NEVER use water. [5][7]
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning.
-
Report: Report the incident to your institution's environmental health and safety department.
Fire-Fighting Measures:
-
Extinguishing Media: Use a dry chemical powder, carbon dioxide, or a foam extinguisher. DO NOT use water.
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
-
Hazards: Combustion may produce toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and carbon oxides.
Experimental Protocols
The following is a generalized protocol for an acylation reaction using this compound, incorporating necessary safety measures.
Protocol: Acylation of an Amine
-
Setup:
-
Assemble a dry, oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen).
-
Ensure the reaction is performed in a certified chemical fume hood.
-
-
Reagents:
-
Dissolve the amine substrate in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in the reaction flask.
-
In the dropping funnel, prepare a solution of this compound in the same anhydrous solvent.
-
-
Reaction:
-
Cool the amine solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the this compound solution from the dropping funnel to the stirred amine solution.
-
Control the addition rate to maintain the desired reaction temperature.
-
After the addition is complete, allow the reaction to proceed at the appropriate temperature for the required duration.
-
-
Workup:
-
Quench the reaction by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate) while the flask is still in the ice bath. Be aware that gas evolution may occur.
-
Perform an aqueous workup to extract the product.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.
-
Visualizations
The following diagrams illustrate key safety and handling concepts for this compound.
Caption: Safe Handling Workflow for this compound.
References
Commercial Availability and Synthetic Guidance for 2-Chloro-3-(trifluoromethyl)benzoyl Chloride
For Immediate Release
This technical guide provides an in-depth overview of 2-Chloro-3-(trifluoromethyl)benzoyl chloride (CAS No. 850156-39-7), a key intermediate for researchers and professionals in drug development and fine chemical synthesis. This document outlines its commercial availability, presents a detailed experimental protocol for its synthesis, and offers essential safety and handling information.
Commercial Availability
This compound is available from several specialized chemical suppliers. While it may not be consistently listed in the catalogs of large distributors, researchers can source this reagent from the following vendors:
| Supplier | CAS Number | Additional Information |
| AOBChem | 850156-39-7 | Available in various quantities.[1] |
| iChemical | 850156-39-7 | Custom packaging and synthesis requests are available.[2] |
| Apollo Scientific | 850156-39-7 | Listed under product code PC9297.[3] |
| BLD Pharm | 850156-39-7 | Available for online ordering.[4] |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
The most common and effective method for the preparation of this compound is through the reaction of its corresponding carboxylic acid, 2-Chloro-3-(trifluoromethyl)benzoic acid, with thionyl chloride (SOCl₂).[5][6][7][8] This established method for synthesizing acyl chlorides from carboxylic acids is efficient and widely used in organic synthesis.[5][6][7][8]
General Reaction Scheme
The overall reaction is as follows:
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on general procedures for the synthesis of benzoyl chlorides from benzoic acids using thionyl chloride.[5][6][7][8][9][10]
Materials:
-
2-Chloro-3-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂), excess
-
Anhydrous solvent (e.g., toluene or dichloromethane), if necessary
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Reflux condenser with a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution)
-
Heating mantle
-
Distillation apparatus for purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place 2-Chloro-3-(trifluoromethyl)benzoic acid.
-
Addition of Thionyl Chloride: Under a fume hood, add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: The mixture is stirred and gently heated to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction is monitored until the evolution of sulfur dioxide and hydrogen chloride gas ceases, and the solution becomes clear. This typically takes 1-3 hours.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
Caption: Step-by-step workflow for the synthesis and purification.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. Appropriate safety precautions must be taken when handling this chemical. The following information is based on safety data for structurally similar compounds.[11][12][13]
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage.
-
Moisture Sensitive: Reacts with water and moisture to produce corrosive hydrogen chloride gas.
-
Inhalation Hazard: May be harmful if inhaled and can cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and, if necessary, an apron or full-body suit.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air is high, a respirator with an appropriate cartridge should be used.
Handling and Storage:
-
Handle in a fume hood to avoid inhalation of vapors.
-
Keep away from water and moisture.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatible with strong bases, alcohols, and oxidizing agents.
Logical Relationship of Synthesis
The synthesis of this compound is a key step in the functionalization of the corresponding carboxylic acid, converting it into a more reactive acylating agent. This allows for the subsequent formation of amides, esters, and ketones, which are important moieties in many pharmaceutical and agrochemical compounds.
References
- 1. aobchem.com [aobchem.com]
- 2. 2 - Chloro - 3 - (trifluoromethyl)benzoyl chloride, CAS No. 850156-39-7 - iChemical [ichemical.com]
- 3. Fluorinated Benzoyl chlorides Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 4. 850156-39-7|2-Chloro-3-(trifluoromethyl)benzoylchloride|BLD Pharm [bldpharm.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 10. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic Analysis of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride: A Methodological Overview
Introduction
2-Chloro-3-(trifluoromethyl)benzoyl chloride is an activated benzoic acid derivative incorporating both chloro and trifluoromethyl substituents on the aromatic ring. These functional groups are expected to significantly influence the compound's reactivity and its spectroscopic properties. As a benzoyl chloride, it serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and ensuring its suitability for subsequent chemical transformations.
Experimental Protocols
The following sections outline standard procedures for obtaining the key spectroscopic data for a novel benzoyl chloride derivative.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: A sample of approximately 5-10 mg of purified this compound would be dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is relatively inert and an excellent solvent for this type of compound. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. The data would reveal the chemical shifts (δ), coupling constants (J), and integration values for the aromatic protons. Due to the substitution pattern, one would expect to observe three distinct aromatic proton signals, likely appearing as complex multiplets (doublets or doublet of doublets) in the range of 7.5-8.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. A standard proton-decoupled ¹³C NMR experiment would be run. Key signals would include the carbonyl carbon (C=O) of the benzoyl chloride, expected around 165-170 ppm, the carbon of the trifluoromethyl group (CF₃) appearing as a quartet due to C-F coupling, and the aromatic carbons, whose chemical shifts would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.
-
¹⁹F NMR Spectroscopy: Given the trifluoromethyl group, fluorine-19 NMR would be an essential experiment. It would show a singlet for the -CF₃ group, and its chemical shift would be indicative of the electronic environment on the aromatic ring.
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: A small drop of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Expected Absorptions: Key characteristic peaks for this compound would include:
-
A strong, sharp absorption band around 1750-1780 cm⁻¹ , characteristic of the C=O (carbonyl) stretching of an acid chloride.
-
C-Cl stretching vibrations, typically found in the fingerprint region between 800-600 cm⁻¹ .
-
Strong C-F stretching bands for the trifluoromethyl group, expected in the region of 1300-1100 cm⁻¹ .
-
Aromatic C=C stretching bands around 1600-1450 cm⁻¹ .
-
Aromatic C-H stretching bands just above 3000 cm⁻¹ .
-
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Data Analysis: The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₃ClF₃O, MW ≈ 224.5 g/mol ). The isotopic pattern of the molecular ion peak would be critical for confirmation, showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of the chlorine atom (-35/37 Da) and the loss of the carbonyl group (-28 Da).
Data Presentation: Expected Spectroscopic Data
While specific experimental data is not available, the following tables summarize the expected quantitative data based on the analysis of similar structures and spectroscopic principles.
Table 1: Expected ¹H and ¹³C NMR Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
| ¹H | 7.5 - 8.5 | m | Aromatic CH |
| ¹³C | ~168 | s | C=O (acid chloride) |
| ¹³C | 120 - 140 | m | Aromatic C and C-Cl, C-CF₃ |
| ¹³C | ~123 | q | -CF₃ |
Table 2: Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1770 | Strong, Sharp | C=O stretch (acid chloride) |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
| 1300 - 1100 | Strong | C-F stretch |
| 800 - 600 | Medium | C-Cl stretch |
Table 3: Expected Mass Spectrometry Data
| m/z Value | Interpretation |
| ~224/226 | Molecular Ion Peak [M]⁺ and [M+2]⁺ |
| ~189 | [M-Cl]⁺ |
| ~171 | [M-COCl]⁺ |
Logical Workflow for Spectroscopic Analysis
The structural confirmation of a synthesized compound like this compound follows a logical progression of spectroscopic analyses. Each technique provides a piece of the puzzle, and together they offer a comprehensive characterization of the molecule.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
The Trifluoromethyl Group: A Linchpin in Modern Benzoyl Chloride Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a benzoyl chloride scaffold is a pivotal strategy in contemporary organic synthesis and medicinal chemistry. This powerful electron-withdrawing moiety dramatically alters the physicochemical properties of the parent molecule, profoundly influencing its reactivity, selectivity, and biological activity. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in benzoyl chloride chemistry, detailing its impact on reactivity, outlining key experimental protocols, and illustrating its application in drug design and development.
Core Principles: The Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is one of the strongest electron-withdrawing groups utilized in organic chemistry.[1] Its potent inductive effect (-I) significantly reduces electron density in the aromatic ring and, consequently, at the carbonyl carbon of the benzoyl chloride. This electronic perturbation is the primary driver of the altered chemical behavior of trifluoromethyl-substituted benzoyl chlorides compared to their non-fluorinated counterparts.
The electronic influence of the CF₃ group can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The positive σ values for the CF₃ group indicate its strong electron-withdrawing character.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| CF₃ | 0.43 | 0.54 |
| NO₂ | 0.71 | 0.78 |
| CN | 0.56 | 0.66 |
| Cl | 0.37 | 0.23 |
| CH₃ | -0.07 | -0.17 |
| Data sourced from various chemical literature. |
This strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon in trifluoromethyl-benzoyl chloride, making it a more potent acylating agent.[1][2]
Enhanced Reactivity and Applications in Synthesis
The primary consequence of the trifluoromethyl group's presence is the enhanced reactivity of the benzoyl chloride in nucleophilic acyl substitution reactions. This heightened electrophilicity allows for reactions to proceed under milder conditions and often with higher yields compared to unsubstituted benzoyl chloride.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, the trifluoromethyl group activates the benzoyl chloride towards electrophilic aromatic substitution. The increased positive charge on the carbonyl carbon facilitates the formation of the acylium ion, the key electrophile in the reaction. This can lead to faster reaction rates and improved yields.[3][4]
Amide and Ester Synthesis
Similarly, in the synthesis of amides and esters, the enhanced electrophilicity of trifluoromethyl-benzoyl chlorides leads to more efficient acylation of amines and alcohols. This is particularly advantageous when dealing with less nucleophilic amines or sterically hindered alcohols.
Comparative Reactivity Data (Illustrative)
| Reaction | Substrate | Relative Rate (Qualitative) | Yield (Typical) |
| Hydrolysis | Benzoyl Chloride | Base | - |
| 4-(Trifluoromethyl)benzoyl Chloride | Faster | - | |
| Friedel-Crafts Acylation with Toluene | Benzoyl Chloride | Standard | Good to Excellent |
| 4-(Trifluoromethyl)benzoyl Chloride | Faster/Milder Conditions | Excellent | |
| Amidation with Aniline | Benzoyl Chloride | Standard | High |
| 4-(Trifluoromethyl)benzoyl Chloride | Faster/Milder Conditions | Very High |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of trifluoromethyl-benzoyl chlorides in synthesis. The following are representative protocols for the synthesis of these reagents and their use in key reactions.
Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
Reaction: 4-(Trifluoromethyl)benzoic acid to 4-(Trifluoromethyl)benzoyl chloride
Reagents and Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution. Gas evolution (CO₂, CO, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Monitor the reaction progress by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude 4-(trifluoromethyl)benzoyl chloride. The product is often used in the next step without further purification.
Friedel-Crafts Acylation of Toluene with 4-(Trifluoromethyl)benzoyl Chloride
Reaction: Toluene + 4-(Trifluoromethyl)benzoyl Chloride → 4-Methyl-4'-(trifluoromethyl)benzophenone
Reagents and Materials:
-
4-(Trifluoromethyl)benzoyl chloride
-
Toluene (serves as both reactant and solvent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) (optional, as a co-solvent)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Hydrochloric acid (aq., for work-up)
-
Sodium bicarbonate solution (aq., for work-up)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 - 1.3 eq) and anhydrous DCM (if used).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous toluene.
-
Add the solution of the acyl chloride in toluene dropwise to the stirred AlCl₃ suspension via an addition funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Amide Synthesis: Reaction of 2-(Trifluoromethyl)benzoyl Chloride with a Primary Amine
Reaction: 2-(Trifluoromethyl)benzoyl Chloride + R-NH₂ → N-Alkyl-2-(trifluoromethyl)benzamide
Reagents and Materials:
-
2-(Trifluoromethyl)benzoyl chloride
-
Primary amine (R-NH₂)
-
Triethylamine (Et₃N) or Pyridine as a base
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Hydrochloric acid (aq., for work-up)
-
Sodium bicarbonate solution (aq., for work-up)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 - 1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
The Role in Drug Design and Development
The unique properties imparted by the trifluoromethyl group make it a "privileged" substituent in modern drug design.[7][8] Its incorporation can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.
Key Advantages in Drug Design:
-
Increased Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[7]
-
Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Improved Binding Affinity: The strong dipole moment and the ability of the fluorine atoms to participate in hydrogen bonding and other non-covalent interactions can lead to stronger and more specific binding to biological targets.[7]
-
Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's ionization state and, consequently, its absorption and distribution.
Case Study: Celecoxib (Celebrex®)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. A key feature of its structure is the trifluoromethyl group on the pyrazole ring. The synthesis of celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[9][10][11][12] The trifluoromethyl group in celecoxib is crucial for its selective binding to the COX-2 enzyme.
Case Study: Fluoxetine (Prozac®)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. Its structure features a trifluoromethyl group on the phenoxy ring. The synthesis of fluoxetine involves the reaction of a secondary amine with a trifluoromethyl-substituted phenoxide.[1][13][14][15][16] The lipophilicity conferred by the trifluoromethyl group is important for its ability to cross the blood-brain barrier and reach its target in the central nervous system.
Visualizing Workflows and Mechanisms
Synthesis of Trifluoromethyl-Benzoyl Chloride
References
- 1. WO1998011054A1 - Process for the preparation of fluoxetine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. web.viu.ca [web.viu.ca]
- 7. mdpi.com [mdpi.com]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. benchchem.com [benchchem.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 14. WO2000021917A1 - Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof - Google Patents [patents.google.com]
- 15. EP0380924A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 16. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols: Acylation of Amines with 2-Chloro-3-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of amines with 2-Chloro-3-(trifluoromethyl)benzoyl chloride is a crucial transformation in medicinal chemistry and drug discovery. This reaction introduces the 2-chloro-3-(trifluoromethyl)benzoyl moiety, a valuable pharmacophore found in a variety of biologically active compounds. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences the physicochemical properties of the resulting amide, such as lipophilicity, metabolic stability, and binding interactions with biological targets. These attributes make N-substituted-2-chloro-3-(trifluoromethyl)benzamides attractive scaffolds for the development of novel therapeutics.
This document provides detailed application notes on the utility of this reaction in drug development, followed by comprehensive experimental protocols for the acylation of various amine substrates.
Application Notes
The 2-chloro-3-(trifluoromethyl)phenyl group is a key building block in the design of a wide range of therapeutic agents. The resulting N-acylated products have shown potential in several therapeutic areas:
-
Modulators of P2X7 Receptors: A significant application of this acylation reaction is in the synthesis of P2X7 receptor modulators. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain pathways. Antagonists of this receptor are being investigated for the treatment of chronic pain, inflammatory diseases such as rheumatoid arthritis, and neurodegenerative disorders. The 2-chloro-3-(trifluoromethyl)benzoyl group has been incorporated into piperazinone and triazolopyrazine scaffolds to produce potent P2X7 receptor antagonists.
-
Anticancer Agents: The trifluoromethyl group is a common feature in many anticancer drugs due to its ability to enhance metabolic stability and cellular uptake. N-aryl benzamides containing the trifluoromethyl group have been explored as potential anticancer agents.
-
Antiparasitic and Antimicrobial Agents: Trifluoromethyl-containing compounds have demonstrated activity against a range of pathogens. The incorporation of the 2-chloro-3-(trifluoromethyl)benzoyl moiety can lead to the development of novel antiparasitic and antimicrobial drugs.
The acylation reaction itself is a versatile and generally high-yielding process, applicable to a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The reaction conditions can be tailored to the specific substrate, but typically involve the use of a non-nucleophilic base to scavenge the HCl byproduct.
Quantitative Data Summary
The following table summarizes representative examples of the acylation of various amines with this compound, with data compiled from different sources.
| Amine Substrate | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1-(5-bromo-2-methylphenyl)-2-piperazinone | Polymer-bound triethylamine | Dichloromethane | 3 hours | Room Temperature | Not explicitly stated | WO2009053459A1 |
| 3-(1-piperidinyl)-5,6,7,8-tetrahydro[1][2][3]triazolo[4,3-a]pyrazine | Not explicitly stated | Dichloromethane | 48 hours | Room Temperature | Not explicitly stated | WO2010125102A1 |
Note: Yields are often not explicitly reported in patent literature as the primary focus is on the novelty and utility of the compounds.
Experimental Protocols
Below are detailed protocols for the acylation of a heterocyclic amine and a general procedure for aromatic amines, based on established methodologies.
Protocol 1: Acylation of a Heterocyclic Amine (Piperazinone Derivative)
This protocol is adapted from the synthesis of a P2X7 receptor modulator as described in patent WO2009053459A1.
Materials:
-
1-(5-bromo-2-methylphenyl)-2-piperazinone
-
This compound
-
Polymer-bound triethylamine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of 1-(5-bromo-2-methylphenyl)-2-piperazinone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add polymer-bound triethylamine (1.5 eq).
-
Addition of Acyl Chloride: Add this compound (1.1 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, add saturated aqueous NaHCO₃ solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Protocol 2: General Procedure for the Acylation of Aromatic Amines
This is a general protocol that can be adapted for various primary and secondary aromatic amines.
Materials:
-
Aromatic amine (e.g., aniline, substituted aniline)
-
This compound
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl solution, water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-aryl-2-chloro-3-(trifluoromethyl)benzamide.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the acylation of an amine.
Experimental Workflow
References
- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 2. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Esterification Reactions Using 2-Chloro-3-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-chloro-3-(trifluoromethyl)benzoyl chloride in esterification reactions. This reagent is of particular interest in medicinal chemistry and drug discovery due to the presence of both chloro and trifluoromethyl functional groups, which can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules.[1][2][3] The trifluoromethyl group, in particular, is a common feature in many FDA-approved drugs and is known to enhance properties such as metabolic stability and binding affinity.[2][3][4]
Overview of Esterification
Esterification is a fundamental reaction in organic synthesis that forms an ester from an alcohol and a carboxylic acid or its derivative. When using an acyl chloride like this compound, the reaction is typically rapid and efficient, often proceeding under mild conditions. The general reaction is depicted below:
General Reaction Scheme: R-OH + 2-Cl, 3-CF₃-C₆H₃COCl → 2-Cl, 3-CF₃-C₆H₃COOR + HCl
Due to the production of hydrochloric acid (HCl) as a byproduct, a base is typically added to neutralize the acid and drive the reaction to completion. Common bases for this purpose include tertiary amines like triethylamine or pyridine. This method is a variation of the well-known Schotten-Baumann reaction.[5]
Applications in Drug Development
The introduction of the 2-chloro-3-(trifluoromethyl)benzoyl moiety into a molecule can be a key step in the synthesis of novel drug candidates. The chlorine atom and the trifluoromethyl group can modulate a compound's lipophilicity, electronic properties, and resistance to metabolic degradation.[1][2][3] These attributes are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.
Experimental Protocols
Below are detailed protocols for the esterification of different types of alcohols with this compound.
Protocol 1: General Procedure for the Esterification of a Primary or Secondary Alcohol
This protocol describes a standard procedure for the esterification of a simple primary or secondary alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[6]
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the alcohol solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Protocol 2: Esterification of a Phenol (Schotten-Baumann Conditions)
This protocol is adapted for less reactive alcohols like phenols.
Materials:
-
This compound
-
Phenol
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the phenol (1.0 eq) in a 10% aqueous sodium hydroxide solution in a round-bottom flask and cool to 0-5 °C.
-
Dissolve this compound (1.1 eq) in dichloromethane.
-
Add the acyl chloride solution to the vigorously stirred aqueous solution of the phenoxide.
-
Continue vigorous stirring for 30-60 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize or purify the crude product by column chromatography to yield the pure phenyl ester.[5]
Data Presentation
The following table summarizes representative, hypothetical data for the esterification of various alcohols with this compound based on the general protocols described above.
| Entry | Alcohol Substrate | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 2 | 92% |
| 2 | Isopropanol | 3 | 85% |
| 3 | Benzyl Alcohol | 2.5 | 88% |
| 4 | Phenol | 1 | 95% |
Note: The data presented in this table is illustrative and based on typical results for similar reactions. Actual results may vary depending on the specific substrate and reaction conditions.
Visualizations
Diagram 1: Experimental Workflow for Esterification
Caption: Workflow for a typical esterification reaction.
Diagram 2: Reaction Mechanism of Base-Catalyzed Esterification
Caption: Base-catalyzed esterification mechanism.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Friedel-Crafts Acylation with 2-Chloro-3-(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. This reaction is instrumental in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The presence of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of a molecule, making it a desirable feature in drug design. This document provides a detailed protocol for the Friedel-Crafts acylation reaction using 2-Chloro-3-(trifluoromethyl)benzoyl chloride, a halogenated and electron-withdrawing acylating agent.
The electron-withdrawing nature of both the chloro and trifluoromethyl substituents on the benzoyl chloride can influence the reactivity of the acylating agent. Therefore, careful selection of the Lewis acid catalyst and reaction conditions is crucial for a successful acylation.
Principle and Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic substrate, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the final aryl ketone product.[1][2] A stoichiometric amount of the Lewis acid is generally required because the product ketone can form a complex with the catalyst.[1]
Data Presentation
As no specific literature data for the Friedel-Crafts acylation of this compound with various arenes was found, the following table presents a representative example with generalized conditions. Yields are hypothetical and would need to be determined empirically.
| Aromatic Substrate | Acylating Agent | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Benzene | This compound | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 2-4 | (2-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanone | 75-85 (Expected) |
| Toluene | This compound | AlCl₃ (1.2) | 1,2-Dichloroethane (DCE) | 0 to 50 | 3-5 | (2-Chloro-3-(trifluoromethyl)phenyl)(p-tolyl)methanone | 70-80 (Expected) |
| Anisole | This compound | AlCl₃ (1.5) | Dichloromethane (DCM) | -10 to rt | 2-4 | (2-Chloro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone | 80-90 (Expected) |
Experimental Protocol
This section details a general procedure for the synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanone from benzene and this compound as a representative example.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Benzene | C₆H₆ | 78.11 | Anhydrous, used as reactant and solvent. Caution: Carcinogen. |
| This compound | C₈H₃Cl₂F₃O | 243.01 | Lachrymatory, handle in a fume hood. |
| Aluminum Chloride | AlCl₃ | 133.34 | Anhydrous, highly hygroscopic and corrosive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, reaction solvent. |
| Hydrochloric Acid | HCl | 36.46 | Concentrated solution for workup. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution for washing. |
| Brine | NaCl (aq) | - | Saturated aqueous solution for washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser with a gas trap (to absorb HCl gas)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap (e.g., a bubbler with mineral oil or an outlet to a fume hood scrubber). Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (1.2 equivalents).
-
Addition of Solvent and Substrate: Add anhydrous dichloromethane and benzene (1.0 equivalent) to the flask. Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Dissolve this compound (1.1 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C. Hydrogen chloride gas will evolve during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with dilute HCl (1M), saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.
Mandatory Visualizations
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow
References
Application Notes and Protocols: The Utility of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)benzoyl chloride is a versatile chemical intermediate of significant interest in pharmaceutical research and development. Its unique substitution pattern, featuring a trifluoromethyl group and a chlorine atom on the benzoyl ring, makes it a valuable building block for the synthesis of complex organic molecules, particularly in the realm of kinase inhibitors. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the acyl chloride, facilitating efficient acylation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential active pharmaceutical ingredients (APIs).
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as an acylating agent for the introduction of the 2-chloro-3-(trifluoromethyl)benzoyl moiety into a target molecule. This structural motif is found in several potent kinase inhibitors, suggesting its importance for biological activity.
1. Synthesis of Kinase Inhibitors:
The 4-chloro-3-(trifluoromethyl)phenyl group is a key structural feature of the FDA-approved multi-kinase inhibitor, Sorafenib, used in the treatment of various cancers.[1][2][3][4][5] While Sorafenib itself contains a urea linkage, the analogous amide linkage formed from this compound is prevalent in the development of other kinase inhibitors. For instance, a potent inhibitor of c-KIT kinase, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, highlights the utility of this scaffold in targeting specific kinases implicated in gastrointestinal stromal tumors.[6][7] The 2-chloro-3-(trifluoromethyl)benzoyl scaffold can be similarly employed to generate novel compounds for screening against a wide range of kinases.
2. Preparation of Benzamide Derivatives:
The reaction of this compound with various primary and secondary amines yields a diverse library of N-substituted benzamides. These compounds can serve as intermediates for more complex molecules or be evaluated for their own biological activities. The synthesis of 2-(trihalomethyl) benzamides from the corresponding benzoyl chlorides is a well-established transformation in medicinal chemistry.[8]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of 2-Chloro-3-(trifluoromethyl)benzoic Acid
The precursor acid is essential for the synthesis of the title benzoyl chloride. A representative synthesis is outlined below.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 4. New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 6. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Chloro-3-(trifluoromethyl)benzoyl chloride in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The trifluoromethyl (-CF3) group, in particular, is highly valued for its ability to significantly enhance the biological activity and physicochemical properties of active ingredients.[1][2][3][4] Its strong electron-withdrawing nature and high lipophilicity can lead to improved metabolic stability, increased bioavailability, and better binding affinity to target enzymes or receptors.[2]
2-Chloro-3-(trifluoromethyl)benzoyl chloride is a reactive chemical intermediate that serves as a valuable building block for introducing the 2-chloro-3-(trifluoromethyl)phenyl moiety into novel molecular scaffolds. While direct synthesis of commercialized agrochemicals from this specific reagent is not widely documented in publicly available literature, its structural motifs are present in various key intermediates used in the synthesis of herbicides and other bioactive compounds.[5] These application notes provide an overview of the potential uses of this compound in agrochemical research and development, along with detailed experimental protocols for its synthesis and derivatization.
Physicochemical Properties and Reactivity
This compound is a highly reactive acyl chloride. The presence of two electron-withdrawing groups (the chlorine atom and the trifluoromethyl group) on the benzene ring enhances the electrophilicity of the carbonyl carbon, making it an excellent acylating agent. It readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is fundamental to its utility as a building block in organic synthesis.
Table 1: Physicochemical Properties of 2-Chloro-3-(trifluoromethyl)benzoic acid
| Property | Value |
| CAS Number | 39226-97-6 |
| Molecular Formula | C8H4ClF3O2 |
| Molecular Weight | 224.56 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 142-146 °C |
(Note: Data for the corresponding benzoic acid is provided as a reference for the starting material.)
Potential Applications in Agrochemical Synthesis
The primary application of this compound in an agrochemical context is as a precursor for the synthesis of more complex intermediates and potential active ingredients.
-
Synthesis of Amide Derivatives: Amide linkages are prevalent in a vast number of herbicides, fungicides, and insecticides. This compound can be reacted with various primary or secondary amines to generate a library of N-substituted benzamides. These amides can then be screened for biological activity or undergo further chemical modifications. For instance, the resulting amides could be precursors to anilines, which are themselves critical intermediates.[5]
-
Synthesis of Ester Derivatives: The reaction with alcohols or phenols yields benzoate esters. Certain classes of herbicides and insecticides are based on ester functionalities. The introduction of the 2-chloro-3-(trifluoromethyl)phenyl group can modulate the activity and selectivity of these compounds.
-
Friedel-Crafts Acylation: This reagent can be used in Friedel-Crafts acylation reactions to introduce the 2-chloro-3-(trifluoromethyl)benzoyl group onto other aromatic or heteroaromatic rings, creating complex ketone structures that are often found in bioactive molecules.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 2-Chloro-3-(trifluoromethyl)benzoic acid to its corresponding acyl chloride using thionyl chloride, a common and effective method.[6]
Materials:
-
2-Chloro-3-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl2)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another inert solvent)
-
Rotary evaporator
-
Distillation apparatus (optional, for purification)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-3-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Under an inert atmosphere, slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.
-
Add a catalytic amount of DMF (1-2 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be used directly for the next step or purified by vacuum distillation.
Table 2: Typical Reaction Parameters for Benzoyl Chloride Synthesis
| Parameter | Value |
| Reagent Ratio (Acid:SOCl2) | 1 : 1.5-2.0 |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Protocol 2: General Procedure for the Synthesis of N-Substituted Amides
This protocol outlines a general method for the acylation of a primary amine with this compound.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, benzylamine)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of the benzoyl chloride dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by recrystallization or column chromatography.
Visualizations
Synthesis Pathway
Caption: Synthesis of the target benzoyl chloride.
Application in Derivative Synthesis
Caption: Synthesis of potential agrochemical precursors.
Workflow in Agrochemical Discovery
Caption: Workflow for agrochemical discovery.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]
Application Notes: Synthesis of Heterocyclic Compounds from 2-Chloro-3-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride that serves as a versatile building block for the synthesis of complex organic molecules. The presence of both a chloro and a trifluoromethyl group on the benzoyl ring offers unique electronic properties and steric hindrance, making it a valuable precursor for novel heterocyclic compounds. The trifluoromethyl (-CF3) group, in particular, is of significant interest in medicinal chemistry as its incorporation into drug candidates can enhance metabolic stability, lipophilicity, and binding affinity.[1][2]
These application notes provide detailed protocols for the synthesis of two important classes of nitrogen-containing heterocycles—quinazolin-4(3H)-ones and 4H-3,1-benzoxazin-4-ones—using this compound as the primary starting material. These heterocyclic cores are prevalent in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]
Application Note 1: Synthesis of 2-(2-Chloro-3-(trifluoromethyl)phenyl)quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of fused heterocycles with a broad spectrum of pharmacological activities.[2] The following protocol details their synthesis via the condensation of this compound with 2-aminobenzamide (anthranilamide). The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the quinazolinone scaffold.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
2-Aminobenzamide (or substituted derivative) (1.0 eq)
-
Pyridine (as solvent and acid scavenger)
-
Phosphorus oxychloride (POCl₃) (Optional, as a dehydrating agent)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzamide (1.0 eq) in anhydrous pyridine (10 mL per mmol of 2-aminobenzamide).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 115 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it into ice-cold 10% HCl solution.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethyl acetate.
-
For purification, the crude product can be recrystallized from ethanol or purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Dry the purified product under vacuum to yield the 2-(2-Chloro-3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one.
Data Presentation
The following table summarizes representative (illustrative) data for the synthesis of various quinazolinone derivatives using this protocol.
| Entry | R Group on Anthranilamide | Reaction Time (h) | Yield (%) |
| 1 | H | 4 | 85 |
| 2 | 5-Bromo | 5 | 82 |
| 3 | 4-Methyl | 4.5 | 88 |
| 4 | 5-Nitro | 6 | 75 |
Reaction Scheme Visualization
Caption: Synthesis of Quinazolin-4(3H)-ones.
Application Note 2: Synthesis of 2-(2-Chloro-3-(trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-ones
4H-3,1-benzoxazin-4-ones are important heterocyclic motifs that serve as key intermediates for the synthesis of other derivatives, such as quinazolinones.[4][5] They are typically prepared by the cyclocondensation of anthranilic acid with an acyl chloride. The following protocol describes a reliable method for this transformation.[6][7]
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Anthranilic acid (1.0 eq)
-
Pyridine (as solvent and acid scavenger) or Acetic Anhydride (as solvent and dehydrating agent)
-
Toluene (if using pyridine)
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
Method A (Pyridine): a. Dissolve anthranilic acid (1.0 eq) in a mixture of toluene and pyridine (3:1 v/v). b. To this stirred solution, add this compound (1.0 eq) dropwise at room temperature. c. Heat the mixture to reflux for 3-5 hours, monitoring by TLC. d. After cooling, filter the mixture to remove pyridinium hydrochloride salt. e. Evaporate the solvent from the filtrate under reduced pressure. f. Recrystallize the resulting solid from ethanol to obtain the pure product.
-
Method B (Acetic Anhydride): a. Suspend anthranilic acid (1.0 eq) in acetic anhydride. b. Add this compound (1.0 eq) to the suspension. c. Heat the mixture at reflux for 2-3 hours. d. Cool the reaction mixture and pour it into ice-cold water. e. Stir vigorously until a solid precipitate forms. f. Collect the solid by vacuum filtration, wash with water, and dry. g. Recrystallize from ethanol to afford the pure benzoxazinone.
Data Presentation
The following table provides illustrative data for the synthesis of benzoxazinone derivatives.
| Entry | Method | R Group on Anthranilic Acid | Reaction Time (h) | Yield (%) |
| 1 | A | H | 4 | 90 |
| 2 | A | 5-Chloro | 5 | 86 |
| 3 | B | H | 2.5 | 92 |
| 4 | B | 4-Nitro | 3 | 81 |
Reaction Scheme Visualization
Caption: Synthesis of 4H-3,1-Benzoxazin-4-ones.
General Experimental and Analytical Workflow
The successful synthesis and characterization of novel heterocyclic compounds require a systematic workflow. This involves careful execution of the reaction, diligent monitoring, appropriate workup and purification, and thorough analytical characterization to confirm the structure and purity of the final product.
Caption: General workflow for synthesis and analysis.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazinone synthesis [organic-chemistry.org]
- 6. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyte Derivatization with 2-Chloro-3-(trifluoromethyl)benzoyl Chloride for LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the quantification of a wide range of analytes in complex matrices. However, some compounds, particularly those that are highly polar or lack easily ionizable functional groups, can exhibit poor retention on reversed-phase columns and low ionization efficiency, leading to inadequate sensitivity. Chemical derivatization can overcome these limitations.[1][2][3]
This document provides a detailed protocol for the derivatization of analytes containing primary and secondary amine, phenolic, and thiol functional groups using 2-Chloro-3-(trifluoromethyl)benzoyl chloride. This derivatizing agent is anticipated to enhance the chromatographic retention and mass spectrometric detection of target analytes. The addition of the benzoyl group increases the hydrophobicity of polar analytes, improving their retention in reversed-phase LC.[3][4] The trifluoromethyl and chloro moieties can further influence chromatographic separation and may provide a unique fragmentation signature in MS/MS, aiding in selective detection.
The following protocols are adapted from established methods for benzoyl chloride derivatization and provide a robust starting point for method development with this compound.[2][5][6]
Principle of Derivatization
The derivatization reaction is based on the nucleophilic acyl substitution where the lone pair of electrons on the nitrogen of a primary or secondary amine, the oxygen of a phenol, or the sulfur of a thiol attacks the electrophilic carbonyl carbon of this compound. The reaction is typically carried out under basic conditions to deprotonate the functional group of the analyte, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Experimental Protocols
Materials and Reagents
-
Derivatizing Reagent: this compound (≥98% purity)
-
Analytes of Interest: Stock solutions of analytes to be derivatized.
-
Internal Standards (IS): Appropriate stable isotope-labeled internal standards for the analytes of interest.
-
Buffer: 100 mM Sodium Carbonate in ultrapure water.
-
Solvent: Acetonitrile (LC-MS grade).
-
Quenching/Acidification Solution: 1% (v/v) Sulfuric Acid or Formic Acid in 80/20 Acetonitrile/water.
-
Reconstitution Solvent: Acetonitrile/water mixture (e.g., 50:50 v/v) with 0.1% formic acid.
-
Vials: 1.5 mL polypropylene or glass autosampler vials with inserts.
-
Pipettes: Calibrated micropipettes.
-
Vortex Mixer
-
Centrifuge
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of each analyte and internal standard in an appropriate solvent (e.g., methanol, water, or acetonitrile) at a concentration of 1 mg/mL. Store at -20°C or below.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all analytes of interest by diluting the stock solutions in water or a solvent compatible with your sample matrix.
-
Calibration Standards: Prepare a series of calibration standards by spiking the working standard solution into the same matrix as your samples (e.g., artificial cerebrospinal fluid, plasma supernatant, or buffer).
-
Sample Preparation:
-
For Biological Fluids (e.g., Plasma, Serum): Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[2] Collect the supernatant for derivatization.
-
For Tissue Homogenates: Homogenize the tissue in an appropriate buffer and perform protein precipitation as described above.
-
Derivatization Protocol
This protocol is designed for a 20 µL sample volume and can be scaled as needed.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube or autosampler vial, add 20 µL of the sample, calibration standard, or quality control sample.
-
Buffering: Add 10 µL of 100 mM sodium carbonate solution to the sample. Vortex briefly to mix. The basic pH facilitates the deprotonation of the analyte's functional groups.
-
Derivatization Reaction: Add 10 µL of a freshly prepared 2% (v/v) solution of this compound in acetonitrile. Vortex immediately and vigorously for 1 minute. The reaction is typically rapid and can be performed at room temperature.[4]
-
Reaction Quenching and Internal Standard Addition: Add 10 µL of the internal standard mixture prepared in the quenching/acidification solution (e.g., 1% sulfuric acid in 80/20 acetonitrile/water). The acid quenches the reaction by neutralizing the base and protonating any remaining unreacted amines, and also stabilizes the derivatives.[2] Vortex to mix.
-
Dilution (Optional): If necessary, add an appropriate volume of water or reconstitution solvent to reduce the organic content before injection, especially for reversed-phase LC. For instance, adding 50 µL of water can be beneficial.[2]
-
Centrifugation (Optional): If any precipitate forms, centrifuge the sample before transferring the supernatant to an autosampler vial for LC-MS analysis.
-
Analysis: Inject an appropriate volume (e.g., 1-10 µL) of the final solution into the LC-MS system.
LC-MS/MS Method
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A generic gradient can be as follows (flow rate: 0.3 mL/min):
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for benzoylated derivatives.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]+ of the derivatized analyte, and the product ions can be optimized by infusing a derivatized standard. A common fragmentation for benzoyl derivatives is the loss of the benzoyl group.
Quantitative Data
The following table presents expected performance characteristics for a derivatization LC-MS/MS method based on data reported for benzoyl chloride.[2][6][7] These values should be experimentally determined and validated for the derivatization with this compound.
| Analyte Class | Example Analyte | Expected LOD (nM) | Expected LOQ (nM) | Linearity (r²) |
| Amino Acids | Glutamate | 0.5 - 5 | 1 - 15 | >0.99 |
| GABA | 0.1 - 2 | 0.3 - 6 | >0.99 | |
| Biogenic Amines | Dopamine | 0.2 - 3 | 0.6 - 9 | >0.99 |
| Serotonin | 0.3 - 4 | 0.9 - 12 | >0.99 | |
| Polyamines | Putrescine | 0.05 - 1 | 0.15 - 3 | >0.99 |
| Phenols | Tyramine | 0.1 - 2 | 0.3 - 6 | >0.99 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimates and will depend on the specific analyte, matrix, and instrumentation.
Visualizations
Caption: Chemical derivatization of an analyte with this compound.
Caption: Experimental workflow for the derivatization of analytes.
Conclusion
Derivatization with this compound offers a promising strategy to enhance the LC-MS analysis of a variety of analytes. The provided protocol serves as a comprehensive starting point for method development. It is crucial to optimize and validate the method for your specific analytes and matrices to ensure accurate and reliable quantitative results. The increased reactivity of the derivatizing reagent due to the electron-withdrawing groups may allow for faster reaction times or milder conditions, which should be explored during method development.
References
- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals in biological samples. - OceanRep [oceanrep.geomar.de]
Application Notes and Protocols for 2-Chloro-3-(trifluoromethyl)benzoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)benzoyl chloride is a versatile chemical building block, primarily utilized in the synthesis of complex organic molecules with significant biological activities. Its unique substitution pattern, featuring a trifluoromethyl group and a chlorine atom on the benzoyl ring, imparts distinct physicochemical properties to the final compounds, influencing their steric and electronic characteristics, lipophilicity, and metabolic stability. These attributes make it a valuable reagent in the development of novel pharmaceuticals and agrochemicals.
The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the biological efficacy and pharmacokinetic profile of drug candidates. The presence of the chlorine atom provides an additional site for further chemical modification, allowing for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.
Key Applications
The primary application of this compound lies in the synthesis of heterocyclic compounds, particularly trifluoromethyl-substituted pyrazoles. These pyrazole derivatives are core scaffolds in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][2]
Synthesis of COX-2 Inhibitors:
This compound serves as a key starting material for the synthesis of analogues of celecoxib and other COX-2 inhibitors. The general synthetic strategy involves a two-step process:
-
Claisen Condensation: Reaction of this compound with a suitable ketone (e.g., an acetophenone derivative) in the presence of a base to form a 1,3-diketone intermediate.[3][4]
-
Pyrazole Formation: Cyclization of the 1,3-diketone with a hydrazine derivative (e.g., phenylhydrazine) to yield the corresponding trifluoromethylated pyrazole.[5][6]
The resulting pyrazole core can be further functionalized to optimize its biological activity and selectivity for the COX-2 enzyme.
Data Presentation
The following table summarizes representative yields for the key synthetic steps involved in the preparation of a trifluoromethylated pyrazole derivative using this compound as a starting material.
| Step No. | Reaction | Starting Materials | Product | Representative Yield (%) |
| 1 | Claisen Condensation | This compound, 4'-Methylacetophenone | 1-(2-Chloro-3-(trifluoromethyl)phenyl)-3-(4-methylphenyl)propane-1,3-dione | 75-85 |
| 2 | Pyrazole Formation | 1-(2-Chloro-3-(trifluoromethyl)phenyl)-3-(4-methylphenyl)propane-1,3-dione, 4-Sulfonamidophenylhydrazine hydrochloride | 4-(5-(2-Chloro-3-(trifluoromethyl)phenyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl)benzenesulfonamide | 80-90 |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrate scope.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chloro-3-(trifluoromethyl)phenyl)-3-(4-methylphenyl)propane-1,3-dione (1,3-Diketone Intermediate)
Materials:
-
This compound
-
4'-Methylacetophenone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Addition funnel
-
Separatory funnel
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4'-methylacetophenone (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diketone.
Protocol 2: Synthesis of 4-(5-(2-Chloro-3-(trifluoromethyl)phenyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Trifluoromethylated Pyrazole)
Materials:
-
1-(2-Chloro-3-(trifluoromethyl)phenyl)-3-(4-methylphenyl)propane-1,3-dione
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Ethanol
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Glacial acetic acid
-
Round-bottom flask
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Magnetic stirrer
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Reflux condenser
Procedure:
-
To a solution of 1-(2-Chloro-3-(trifluoromethyl)phenyl)-3-(4-methylphenyl)propane-1,3-dione (1.0 eq) in ethanol, add 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization to obtain the pure pyrazole product.
Mandatory Visualizations
Caption: Synthetic workflow for trifluoromethylated pyrazoles.
Caption: COX-2 signaling pathway inhibition.
References
- 1. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Scalable Synthesis of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of scalable methods for the synthesis of 2-Chloro-3-(trifluoromethyl)benzoyl chloride and its subsequent derivatization. The protocols outlined are designed to be adaptable for both laboratory-scale research and larger-scale production environments.
Overview of Synthetic Strategy
A robust and scalable synthetic pathway to this compound and its derivatives is crucial for its application in pharmaceutical and agrochemical research. The presented strategy involves a multi-step synthesis commencing from commercially available precursors, leading to the formation of the key benzoyl chloride intermediate, which is then used to generate a variety of functionalized derivatives.
Logical Workflow of the Synthesis
The overall synthetic workflow can be visualized as a three-stage process:
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Formation of the Benzoic Acid Precursor: Synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid through a Sandmeyer-type reaction sequence.
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Activation to the Benzoyl Chloride: Conversion of the benzoic acid to the more reactive this compound.
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Derivatization: Reaction of the benzoyl chloride with various nucleophiles to yield amides, esters, and thioesters.
Caption: Synthetic workflow for this compound and its derivatives.
Synthesis of 2-Chloro-3-(trifluoromethyl)benzoic Acid
A scalable approach to 2-Chloro-3-(trifluoromethyl)benzoic acid can be achieved through a Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide or nitrile via a diazonium salt intermediate.
Experimental Protocol: Sandmeyer Reaction and Hydrolysis
Step 1: Diazotization of 2-Chloro-3-aminobenzotrifluoride
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To a stirred solution of 2-Chloro-3-aminobenzotrifluoride in aqueous hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise.
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The temperature is maintained below 5 °C throughout the addition.
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The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
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In a separate vessel, a solution of copper(I) cyanide in aqueous sodium or potassium cyanide is prepared.
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The cold diazonium salt solution is added portion-wise to the copper(I) cyanide solution, with vigorous stirring.
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The reaction mixture is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group with a nitrile group.
Step 3: Hydrolysis to the Carboxylic Acid
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The resulting 2-Chloro-3-(trifluoromethyl)benzonitrile is isolated and then subjected to hydrolysis.
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The nitrile is refluxed with an aqueous solution of sodium hydroxide until the evolution of ammonia ceases.
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The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the 2-Chloro-3-(trifluoromethyl)benzoic acid.
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The solid product is collected by filtration, washed with cold water, and dried.
| Step | Key Reagents | Typical Conditions | Expected Yield | Purity |
| Diazotization | 2-Chloro-3-aminobenzotrifluoride, NaNO₂, HCl | 0-5 °C | Quantitative (in solution) | N/A |
| Cyanation | Diazonium salt, CuCN | 25-60 °C | 70-85% | >95% |
| Hydrolysis | 2-Chloro-3-(trifluoromethyl)benzonitrile, NaOH | Reflux | 85-95% | >98% |
Preparation of this compound
The conversion of the benzoic acid to the more reactive benzoyl chloride is a critical step for the synthesis of various derivatives. Thionyl chloride is a commonly used and effective reagent for this transformation.
Experimental Protocol: Chlorination with Thionyl Chloride
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To a flask equipped with a reflux condenser and a gas trap, add 2-Chloro-3-(trifluoromethyl)benzoic acid.
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Add an excess of thionyl chloride (typically 2-3 equivalents).
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A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
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The mixture is heated to reflux (approximately 80 °C) and maintained at this temperature until the evolution of sulfur dioxide and hydrogen chloride gas ceases.
-
Excess thionyl chloride is removed by distillation, followed by vacuum distillation of the residue to afford the pure this compound.
| Parameter | Condition |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux (~80 °C) |
| Work-up | Distillation to remove excess SOCl₂, followed by vacuum distillation |
| Expected Yield | >90% |
| Purity | >99% |
Synthesis of Derivatives from this compound
The highly reactive nature of this compound allows for the synthesis of a wide array of derivatives through nucleophilic acyl substitution.
Amide Derivatives
Amides are readily synthesized by the reaction of the benzoyl chloride with primary or secondary amines. This reaction is often performed under Schotten-Baumann conditions.
-
Dissolve the amine in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
-
Cool the solution to 0 °C and add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with dilute acid, aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: General scheme for amide synthesis.
| Nucleophile | Product Class | Typical Conditions | Expected Yield |
| Primary/Secondary Amine | Amide | Pyridine or Et₃N, CH₂Cl₂, 0 °C to rt | 80-95% |
| Substituted Phenol | Ester | Pyridine, CH₂Cl₂, rt | 75-90% |
| Thiol | Thioester | Et₃N, THF, rt | 70-85% |
| Hydrazine | Benzohydrazide | EtOH, rt | 80-90% |
Ester Derivatives
Esterification can be achieved by reacting the benzoyl chloride with an alcohol or a phenol, often in the presence of a base to act as an acid scavenger.
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Dissolve the alcohol or phenol in a suitable solvent (e.g., dichloromethane).
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Add a base such as pyridine or triethylamine.
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Add this compound dropwise at room temperature.
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Stir the reaction mixture until the starting material is consumed.
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Perform an aqueous work-up similar to the amide synthesis.
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Purify the crude ester by column chromatography or distillation.
Thioester Derivatives
Thioesters can be prepared by the reaction of the benzoyl chloride with a thiol in the presence of a base.
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Dissolve the thiol in an appropriate solvent like THF.
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Add a base, such as triethylamine, to the solution.
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Add this compound and stir the mixture at room temperature.
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After the reaction is complete, perform an aqueous work-up.
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Purify the resulting thioester by column chromatography.
Benzohydrazide Derivatives
Benzohydrazides, which are valuable intermediates for the synthesis of various heterocyclic compounds, can be prepared from the reaction of the benzoyl chloride with hydrazine.
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Dissolve this compound in a solvent such as ethanol.
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Add hydrazine hydrate dropwise to the solution at room temperature.
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Stir the reaction mixture for several hours. The product often precipitates from the reaction mixture.
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Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
Safety Considerations
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This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All reactions involving thionyl chloride must be conducted in a well-ventilated fume hood.
-
Diazonium salts can be explosive when isolated in a dry state. It is recommended to use them in solution without isolation.
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Cyanide salts are highly toxic. Handle with extreme caution and have an appropriate quenching agent and emergency plan in place.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 2-Chloro-3-(trifluoromethyl)benzoyl chloride synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the chlorination of the parent 2-Chloro-3-(trifluoromethyl)benzoic acid. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] For similar transformations, thionyl chloride is often used.[2]
Q2: Why is an excess of the chlorinating agent, like thionyl chloride, often used?
A2: An excess of the chlorinating agent is used to ensure the complete conversion of the carboxylic acid to the acyl chloride. Thionyl chloride is volatile (boiling point ~76 °C), and any excess can be readily removed by distillation along with the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). This drives the reaction to completion according to Le Châtelier's principle.
Q3: Is a catalyst necessary for the reaction with thionyl chloride?
A3: While the reaction can proceed without a catalyst, it is often accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating agent, thereby increasing the reaction rate.[1]
Q4: What are the primary byproducts of the reaction with thionyl chloride?
A4: The primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and are typically removed from the reaction mixture, often with a gas trap.[3]
Q5: How does the presence of electron-withdrawing groups, like chlorine and trifluoromethyl, affect the reaction?
A5: The chlorine and trifluoromethyl groups are electron-withdrawing, which can decrease the nucleophilicity of the carbonyl oxygen of the carboxylic acid. This may slow down the initial attack on the chlorinating agent. However, these groups also increase the electrophilicity of the carbonyl carbon in the final product, making it highly reactive.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. | 1a. Increase the reaction time and/or temperature. Refluxing is a common technique for these reactions. 1b. Ensure a sufficient excess of the chlorinating agent is used (typically 1.5 to 2.5 equivalents). 1c. Add a catalytic amount of DMF to accelerate the reaction. |
| 2. Hydrolysis of the starting material or product. | 2a. Ensure all glassware is thoroughly dried before use. 2b. Use anhydrous solvents. 2c. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. | |
| 3. Loss of product during workup. | 3a. Be cautious during any aqueous workup, as the product is highly susceptible to hydrolysis. 3b. Ensure efficient extraction with a suitable organic solvent. | |
| Product is Contaminated with Starting Material | 1. Insufficient chlorinating agent. | 1. Increase the molar ratio of the chlorinating agent to the carboxylic acid. |
| 2. Reaction time is too short. | 2. Extend the reaction time and monitor the reaction progress using techniques like TLC or GC-MS. | |
| Product is Dark or Contains Colored Impurities | 1. Reaction temperature is too high, leading to decomposition. | 1. Maintain a controlled and appropriate reaction temperature. Avoid excessive heating. |
| 2. Impurities in the starting material. | 2. Ensure the purity of the 2-Chloro-3-(trifluoromethyl)benzoic acid before starting the reaction. Recrystallization may be necessary. | |
| Difficulty in Isolating the Pure Product | 1. Inefficient removal of excess chlorinating agent. | 1. After the reaction is complete, distill off the excess chlorinating agent under reduced pressure. |
| 2. Co-distillation of impurities. | 2. Perform fractional distillation under high vacuum to separate the product from impurities with similar boiling points. |
Data Presentation
| Starting Material | Chlorinating Agent | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Reference |
| 2,3,4,5-Tetrafluorobenzoic acid | Thionyl Chloride | DMF | None (neat) | 90-95°C | 90 minutes | Not specified | [1] |
| 3'-(Trifluoromethyl)acetophenone* | S₂Cl₂ then SO₂Cl₂ | Pyridine | Chlorobenzene | 20°C then 132°C | 2h then 15.5h | 87% | [4] |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl Chloride | Not specified | Not specified | Not specified | Not specified | "Good yield" | [2] |
Note: This is a different synthetic route, but it provides an indication of achievable yields for a related trifluoromethylated benzoyl chloride.
Experimental Protocols
The following is a general experimental protocol for the synthesis of a substituted benzoyl chloride, based on a procedure for a similar compound.[1] This should be adapted and optimized for the specific synthesis of this compound.
Materials:
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2-Chloro-3-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Anhydrous solvent (e.g., toluene or dichloromethane, if not running neat)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 2-Chloro-3-(trifluoromethyl)benzoic acid.
-
Add an excess of thionyl chloride (approximately 2 equivalents).
-
Add a catalytic amount of DMF (e.g., a few drops).
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Slowly heat the reaction mixture to reflux (for thionyl chloride, this is around 76°C) and maintain for 2-4 hours. The reaction should be monitored for the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The crude this compound can be purified by fractional distillation under high vacuum.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
References
Common side products in the synthesis of 2-Chloro-3-(trifluoromethyl)benzoyl chloride derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-3-(trifluoromethyl)benzoyl chloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the treatment of 2-Chloro-3-(trifluoromethyl)benzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF). Oxalyl chloride is another effective, albeit more expensive, alternative. The reaction typically involves refluxing the benzoic acid in neat thionyl chloride or in an inert solvent until the reaction is complete.
Q2: What are the primary side products I should expect in this synthesis?
A2: The formation of several side products can occur, and their prevalence is highly dependent on reaction conditions. The most common impurities include:
-
2-Chloro-3-(trifluoromethyl)benzoic anhydride: This is formed from the reaction between the product, this compound, and unreacted 2-Chloro-3-(trifluoromethyl)benzoic acid.
-
Unreacted 2-Chloro-3-(trifluoromethyl)benzoic acid: Incomplete conversion will result in the presence of the starting material in your crude product.
-
Residual Thionyl Chloride: Excess thionyl chloride used in the reaction may remain after the initial workup.
-
Over-chlorinated species: While less common without specific catalysts, further chlorination on the aromatic ring is a potential side reaction.
-
Hydrolysis product: The product, an acyl chloride, is highly susceptible to hydrolysis. Any exposure to moisture during the reaction or workup will convert it back to the starting carboxylic acid.
Q3: How can I minimize the formation of the anhydride side product?
A3: To minimize anhydride formation, it is crucial to drive the reaction to completion to consume all the starting benzoic acid. Using a slight excess of the chlorinating agent (e.g., 1.2 to 1.5 equivalents of thionyl chloride) and ensuring an adequate reaction time are key. Additionally, efficient removal of the gaseous byproducts (SO₂ and HCl) can help shift the equilibrium towards the product.
Q4: What is the best way to remove residual thionyl chloride after the reaction?
A4: Residual thionyl chloride is typically removed by distillation under reduced pressure, as it is more volatile than the benzoyl chloride product. Co-evaporation with an inert, high-boiling solvent like toluene can also be effective. It is critical to perform this step in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride.
Q5: How can I confirm the purity of my this compound?
A5: A combination of analytical techniques is recommended for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can provide structural confirmation and detect non-volatile impurities. Infrared (IR) spectroscopy is useful for confirming the presence of the acyl chloride carbonyl stretch (typically around 1780-1800 cm⁻¹) and the absence of the broad hydroxyl peak from the carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Loss of product during purification. | 1. Increase reaction time or temperature. Ensure a slight excess of the chlorinating agent is used. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Optimize distillation conditions (pressure and temperature) to avoid product decomposition or loss. |
| Presence of Unreacted Starting Material | 1. Insufficient chlorinating agent. 2. Reaction time is too short or temperature is too low. | 1. Use a larger excess of the chlorinating agent (e.g., increase from 1.2 to 1.5 equivalents). 2. Monitor the reaction by TLC or a preliminary workup of a small aliquot to determine the optimal reaction time and temperature. |
| High Percentage of Anhydride Byproduct | 1. Incomplete reaction leaving unreacted benzoic acid. 2. Sub-stoichiometric amounts of chlorinating agent. | 1. Ensure the reaction goes to completion. 2. Use at least a stoichiometric amount, and preferably a slight excess, of the chlorinating agent. |
| Product Decomposes During Distillation | 1. Distillation temperature is too high. 2. Presence of impurities that catalyze decomposition. | 1. Use a high-vacuum pump to lower the boiling point of the product. 2. Purify the crude product by other means (e.g., crystallization if applicable) before distillation, or perform a flash distillation. |
| Product is a Dark Color | 1. Reaction temperature was too high, causing decomposition. 2. Impurities in the starting material or solvent. | 1. Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use high-purity starting materials and anhydrous, freshly distilled solvents. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Materials:
-
2-Chloro-3-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (for co-evaporation)
-
Anhydrous dichloromethane (for extraction, if necessary)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-Chloro-3-(trifluoromethyl)benzoic acid (1.0 eq).
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Under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.5 eq).
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Add a catalytic amount of DMF (e.g., 1-2 drops).
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Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride by distillation under reduced pressure.
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Add anhydrous toluene to the crude product and evaporate under reduced pressure to azeotropically remove the remaining traces of thionyl chloride. Repeat this step if necessary.
-
The crude this compound can be purified by fractional distillation under high vacuum.
Data Presentation
Table 1: Typical Product Distribution from the Synthesis of a Trifluoromethyl-substituted Benzoyl Chloride (Example Data)
| Compound | Typical Yield/Percentage |
| 3-(Trifluoromethyl)benzoyl chloride | 87%[1] |
| Unreacted Starting Material | < 5% |
| Anhydride Byproduct | 5 - 10% |
| Other Impurities | < 2% |
Note: This data is for a related compound and the actual yields for this compound may vary depending on the specific reaction conditions.
Table 2: Gas Chromatography-Mass Spectrometry Analysis of a Representative Trifluoromethyl-substituted Benzoyl Chloride Synthesis
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) |
| 10.2 | 3-Trichloromethyl benzoyl chloride (starting material analog) | Varies |
| 12.5 | 3-Trifluoromethylbenzoyl fluoride (over-fluorination analog) | Varies |
| 13.8 | 3-Trifluoromethylbenzoyl chloride (Product) | Varies |
| 15.1 | Mixed 3-fluoro-chloromethyl benzoyl halides (side products) | Varies |
Source: Adapted from a patent describing a similar synthesis.[2] This table illustrates the types of components that can be identified by GC-MS.
Visualizations
References
Technical Support Center: Purification of Products from 2-Chloro-3-(trifluoromethyl)benzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 2-Chloro-3-(trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in a reaction?
A1: The most common impurities include:
-
Unreacted this compound: This can occur if the reaction does not go to completion.
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2-Chloro-3-(trifluoromethyl)benzoic acid: This is formed by the hydrolysis of the starting benzoyl chloride with any residual water in the reactants or solvents.
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Side-products from reactions with nucleophiles: Depending on your specific reaction, side-products can form. For example, if using an amine nucleophile, over-acylation or other side reactions might occur.
-
Residual solvents: Solvents used in the reaction or work-up may be present in the crude product.
Q2: How can I monitor the progress of my reaction to minimize impurities?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress.[1] By comparing the reaction mixture to the starting material, you can determine when the reaction is complete and minimize the formation of time-dependent side-products.
Q3: What are the general storage recommendations for this compound to prevent degradation?
A3: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis to the corresponding carboxylic acid.
Troubleshooting Guides
Issue 1: Presence of 2-Chloro-3-(trifluoromethyl)benzoic acid impurity in the final product.
This is a common issue arising from the hydrolysis of the benzoyl chloride.
-
Cause: Exposure of the starting material or reaction mixture to water.
-
Troubleshooting Steps:
-
Aqueous Wash: During the work-up, wash the organic layer with a mild aqueous base, such as a 5% sodium bicarbonate solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be sure to vent the separatory funnel frequently to release any CO2 gas that may form.
-
Drying: Thoroughly dry all solvents and reagents before use. Ensure all glassware is oven-dried.
-
Inert Atmosphere: Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Issue 2: Difficulty in removing unreacted this compound from the product.
If the reaction does not go to completion, the unreacted starting material can be challenging to separate from the product, especially if they have similar polarities.
-
Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Chemical Quenching: If your product is stable to amines, you can quench the unreacted benzoyl chloride by adding a small amount of a primary or secondary amine (e.g., piperidine or aniline) to the reaction mixture after the primary reaction is complete. This will form a more polar amide that can be easily separated by an acidic wash or chromatography.
-
Column Chromatography: Optimize the solvent system for column chromatography to achieve better separation between your product and the starting material. A gradient elution might be necessary.
-
Reaction Optimization: Ensure you are using the correct stoichiometry of reactants and that the reaction is running for a sufficient amount of time at the optimal temperature.
-
Issue 3: Product is an oil and will not crystallize.
Oily products can be difficult to purify and handle.
-
Cause: Presence of impurities preventing crystallization, or the product may be a low-melting solid or an oil at room temperature.
-
Troubleshooting Steps:
-
High Purity: Ensure the product is of high purity. Even small amounts of impurities can inhibit crystallization. Use chromatography to purify a small sample and see if it crystallizes.
-
Solvent Selection for Recrystallization: Experiment with a variety of solvents to find a suitable one where the product is soluble at high temperatures but insoluble at low temperatures.
-
Trituration: If a suitable recrystallization solvent cannot be found, try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization or wash away impurities.
-
Seed Crystals: If you have a small amount of crystalline material, use it to seed a supersaturated solution of your product.
-
Experimental Protocols
Protocol 1: Aqueous Wash for Removal of Acidic Impurities
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Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release pressure from CO2 evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with deionized water, followed by a wash with brine to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.
Protocol 2: Flash Column Chromatography
-
Choose an appropriate solvent system by running TLC plates to find a mobile phase that gives your product an Rf value of approximately 0.3.
-
Prepare the column by packing silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Load the sample onto the top of the silica gel.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Purification Technique | Target Impurity | Typical Purity Achieved | Advantages | Disadvantages |
| Aqueous Wash (Base) | Carboxylic Acids | >95% (if other impurities are absent) | Simple, fast, and removes acidic impurities effectively. | Not effective for neutral or basic impurities. |
| Recrystallization | Various | >99% | Can yield very pure crystalline products. | Requires a suitable solvent; can have lower yields. |
| Column Chromatography | Various | >98% | Highly versatile for separating compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent. |
| Distillation | Non-volatile impurities | Variable | Effective for purifying liquids with different boiling points. | Not suitable for thermally sensitive compounds. |
Visualizations
Caption: General workflow for the purification of products derived from this compound.
Caption: Decision tree for troubleshooting the purification of products.
References
Technical Support Center: Optimizing Friedel-Crafts Acylation with Substituted Benzoyl Chlorides
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing Friedel-Crafts acylation reactions with substituted benzoyl chlorides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or no yield in my Friedel-Crafts acylation reaction?
A1: Low or non-existent yields in Friedel-Crafts acylation can often be attributed to a few key factors:
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Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring can render it too electron-poor to undergo electrophilic substitution.[1][2]
-
Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will lead to catalyst deactivation.[1][2]
-
Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.[2][3]
-
Inadequate Reaction Temperature: The optimal temperature can vary significantly depending on the reactivity of your substrates. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions.[1]
Q2: I am observing the formation of multiple products. What could be the cause?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of multiple products can still occur.[1] This is especially true when using highly activated aromatic substrates. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[1] However, with very reactive starting materials, di-acylation can be a competing reaction. Additionally, if your aromatic substrate is substituted, acylation can occur at different positions (ortho, meta, para), leading to a mixture of regioisomers. The directing effects of the substituent on the aromatic ring and steric hindrance will influence the isomer distribution.
Q3: Can I perform a Friedel-Crafts acylation on an aromatic ring containing an amine (-NH₂) or hydroxyl (-OH) group?
A3: It is generally not advisable. The lone pair of electrons on the nitrogen or oxygen atoms in these groups will readily complex with the Lewis acid catalyst. This deactivates the catalyst and also places a positive charge on the heteroatom, which strongly deactivates the aromatic ring towards electrophilic attack.[2]
Q4: How does the substituent on the benzoyl chloride affect the reaction?
A4: The nature of the substituent on the benzoyl chloride plays a crucial role in the reactivity of the acylating agent.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) on the benzoyl chloride can increase the electron density on the carbonyl carbon, making the acylium ion less electrophilic and potentially slowing down the reaction.
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃) make the carbonyl carbon more electrophilic, forming a more reactive acylium ion and potentially accelerating the reaction.[4][5] However, these effects must be considered in conjunction with the reactivity of the aromatic substrate.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during Friedel-Crafts acylation with substituted benzoyl chlorides.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution(s) |
| Moisture Contamination | Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Store Lewis acid catalysts in a desiccator.[6] |
| Deactivated Aromatic Substrate | If the aromatic ring has strongly deactivating groups, consider using a more forcing reaction condition (higher temperature, stronger Lewis acid), though this may lead to side products. Alternatively, a different synthetic route may be necessary.[1] |
| Inactive Catalyst | Use a fresh, unopened container of the Lewis acid catalyst. If the catalyst appears clumpy or discolored, it has likely been compromised by moisture.[6] |
| Insufficient Catalyst | Increase the molar ratio of the Lewis acid catalyst to the limiting reagent. A 1.1 to 1.3 molar excess is a good starting point. For some reactions, more than one equivalent is required due to complexation with the product.[7] |
| Suboptimal Temperature | If the reaction is sluggish, try gradually increasing the temperature. If side products are observed, try running the reaction at a lower temperature (e.g., 0 °C).[1] |
| Steric Hindrance | If using a sterically hindered benzoyl chloride (e.g., ortho-substituted), consider using a stronger Lewis acid or higher reaction temperatures to overcome the steric barrier.[8] |
Problem 2: Formation of Multiple Products (Regioisomers or Polysubstitution)
| Possible Cause | Suggested Solution(s) |
| Highly Activated Aromatic Substrate | Use milder reaction conditions (lower temperature, less active Lewis acid) to minimize polysubstitution.[1] |
| Formation of Regioisomers | To control the formation of ortho and para isomers, adjusting the reaction temperature can be effective; lower temperatures often favor the para product.[9] The choice of solvent can also influence the isomer ratio. |
| Fries Rearrangement with Phenols | If O-acylation is competing with C-acylation on a phenol, the reaction conditions can be optimized to favor the desired C-acylation or to promote the Fries rearrangement of the ester intermediate to the desired hydroxyarylketone.[9] |
Data Presentation: Quantitative Analysis of Reaction Parameters
The following tables summarize quantitative data on how various factors can influence the yield of Friedel-Crafts acylation reactions.
Table 1: Effect of Lewis Acid Catalyst on the Acylation of Anisole with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| FeCl₃·6H₂O | 10 | 60 | 24 | 92 |
| ZnCl₂ | 10 | 60 | 24 | 75 |
| AlCl₃ | 10 | 60 | 24 | 85 |
| FeCl₃ (anhydrous) | 10 | 60 | 24 | 88 |
| (Data adapted from a study on acylation in ionic liquids)[10] |
Table 2: Influence of Temperature and Catalyst Loading on the Acylation of Anisole
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 10 | 60 | 2 | 92 |
| 5 | 60 | 2 | 85 |
| 2 | 60 | 2 | 78 |
| 10 | 40 | 2 | 75 |
| 5 | 40 | 2 | 68 |
| 2 | 40 | 2 | 60 |
| (Data adapted from a study on acylation in ionic liquids)[10] |
Table 3: Effect of Substituents on Benzoyl Chloride in the Acylation of N-Methylpyrrole
| Benzoyl Chloride Substituent | Temperature (°C) | Time (h) | Yield (%) |
| p-CF₃ | 50 | 5 | 99 |
| p-Br | 50 | 5 | 99 |
| p-tBu | 50 | 5 | 99 |
| p-OMe | 50 | 5 | 99 |
| p-NO₂ | 50 | 5 | 99 |
| (Data adapted from a study on Friedel-Crafts benzoylation in a self-assembled capsule)[4] |
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Anisole with a Substituted Benzoyl Chloride using AlCl₃
This protocol provides a general method for the acylation of an activated aromatic substrate.
Materials:
-
Anisole (1.0 equivalent)
-
Substituted Benzoyl Chloride (1.1 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
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0.1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.
-
Catalyst Suspension: In a fume hood, add anhydrous AlCl₃ (1.2 equivalents) to the reaction flask, followed by anhydrous DCM to create a suspension.
-
Acyl Chloride Addition: Cool the suspension to 0 °C using an ice bath. Dissolve the substituted benzoyl chloride (1.1 equivalents) in anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Substrate Addition: After the addition of the acyl chloride is complete, dissolve the anisole (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 0.1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in Friedel-Crafts acylation.
Influence of Substituents on Reaction Outcome
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 11. websites.umich.edu [websites.umich.edu]
Overcoming low reactivity of 2-Chloro-3-(trifluoromethyl)benzoyl chloride
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2-Chloro-3-(trifluoromethyl)benzoyl chloride. This reagent's unique structure presents specific challenges, and this guide offers practical solutions to overcome them.
Understanding the Reactivity of this compound
The reactivity of this compound is governed by two opposing factors. The strong electron-withdrawing effects of the trifluoromethyl group and the chlorine atom make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. However, the chlorine atom at the ortho position creates significant steric hindrance, which can impede the approach of nucleophiles, leading to sluggish or incomplete reactions. Furthermore, like most acyl chlorides, this compound is highly sensitive to moisture, readily hydrolyzing to the corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low conversion is the most common issue and can stem from several factors:
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Steric Hindrance: The primary challenge is the steric bulk from the ortho-chloro group, which physically blocks the approach of your nucleophile. This increases the activation energy of the reaction.
-
Inadequate Catalyst (Friedel-Crafts): For Friedel-Crafts reactions, standard Lewis acid catalysts may not be potent enough. You may require a stronger catalyst or a higher catalyst loading to drive the reaction forward.[1]
-
Deactivated Nucleophile: In Friedel-Crafts acylations, if your aromatic substrate is electron-poor (e.g., contains nitro or cyano groups), it will be a poor nucleophile, resulting in a slow reaction.[2]
-
Moisture Contamination: The acyl chloride is highly sensitive to moisture and can be rapidly hydrolyzed to the inactive 2-Chloro-3-(trifluoromethyl)benzoic acid. This is a very common cause of reaction failure.[3][4]
-
Insufficient Base (Amidation): In reactions with amines, the generated hydrochloric acid (HCl) byproduct will protonate the starting amine, rendering it non-nucleophilic. An insufficient amount of a scavenger base will halt the reaction.[3][5]
Q2: What are the most effective catalysts for a Friedel-Crafts acylation using this reagent?
A2: Due to the steric hindrance, a powerful catalyst is often necessary.
-
Strong Lewis Acids: Aluminum chloride (AlCl₃) is a common choice but may need to be used in stoichiometric amounts or greater.[6]
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Brønsted Superacids: For particularly unreactive substrates, a stronger Brønsted acid like trifluoromethanesulfonic acid (TfOH) can be an effective catalyst.[1]
Q3: How can I prevent the hydrolysis of this compound during my experiment?
A3: Preventing hydrolysis is critical for success. You must maintain strictly anhydrous (water-free) conditions throughout the experiment.[4]
-
Glassware: All glassware should be oven-dried at a minimum of 100°C for several hours and cooled under a stream of dry, inert gas (like nitrogen or argon) immediately before use.
-
Solvents and Reagents: Use commercially available anhydrous solvents. If unavailable, solvents must be freshly distilled from an appropriate drying agent. Ensure all other reagents are also dry.
-
Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or in a glove box.[4]
Q4: For amide bond formation, what type of base is recommended?
A4: A non-nucleophilic, sterically hindered organic base is ideal. Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices.[4] They are strong enough to effectively scavenge the HCl byproduct but are too bulky to compete with the primary or secondary amine nucleophile in attacking the acyl chloride. Pyridine can also be used but may sometimes lead to side reactions.
Q5: What are the most common side products, and how can they be removed?
A5: The most common side product is 2-Chloro-3-(trifluoromethyl)benzoic acid, formed from hydrolysis of the starting material.[3] During workup, this acidic impurity can be easily removed by washing the organic layer with a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) solution.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Acyl chloride was hydrolyzed. | - Strictly follow anhydrous procedures. Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.[4] |
| 2. Insufficient Catalyst Activity (Friedel-Crafts): The Lewis acid is not strong enough or has been deactivated. | - Increase catalyst loading to >1 equivalent. - Switch to a more powerful catalyst like trifluoromethanesulfonic acid (TfOH).[1] | |
| 3. Low Reaction Temperature: The activation energy barrier due to steric hindrance is not being overcome. | - Gradually increase the reaction temperature and monitor progress by TLC or GC. Temperatures up to 60-80°C may be required. | |
| 4. Insufficient Base (Amidation): The amine nucleophile has been protonated by HCl. | - Ensure at least 1.1 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) are used.[5] | |
| Starting Material Unreacted | 1. Poor Nucleophile: The aromatic ring is deactivated (Friedel-Crafts), or the amine/alcohol is sterically hindered. | - For Friedel-Crafts, choose a more electron-rich aromatic substrate if possible. - For hindered nucleophiles, increase reaction time and temperature. |
| 2. Reagents Added in Wrong Order: The catalyst was deactivated before the reaction could proceed. | - For Friedel-Crafts: Add the acyl chloride to the Lewis acid/solvent mixture first to pre-form the acylium ion complex before adding the aromatic substrate.[6] | |
| Multiple Products Formed | 1. Hydrolysis: The main impurity is the corresponding carboxylic acid. | - During workup, wash the organic layer with a saturated NaHCO₃ solution to remove the acidic byproduct.[3] |
| 2. Reaction with Solvent: The solvent (e.g., an alcohol) is acting as a nucleophile. | - Use a non-reactive, aprotic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitromethane. |
Data Presentation
The following tables present hypothetical data for optimizing reaction conditions based on common laboratory procedures.
Table 1: Optimization of Catalyst and Temperature for Friedel-Crafts Acylation of Toluene
| Entry | Catalyst (Equivalents) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | FeCl₃ (1.1) | 25 | 24 | < 5 |
| 2 | AlCl₃ (1.1) | 25 | 24 | 35 |
| 3 | AlCl₃ (1.1) | 60 | 12 | 78 |
| 4 | AlCl₃ (1.5) | 60 | 12 | 85 |
| 5 | TfOH (1.1) | 60 | 6 | 92 |
Table 2: Optimization of Base and Solvent for Amidation with Aniline
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.1) | DCM | 25 | 12 | 65 |
| 2 | Triethylamine (1.1) | DCM | 25 | 6 | 88 |
| 3 | DIPEA (1.1) | DCM | 25 | 6 | 91 |
| 4 | Triethylamine (1.1) | THF | 25 | 6 | 85 |
| 5 | DIPEA (1.1) | Acetonitrile | 25 | 6 | 75 |
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation with Toluene
This protocol describes the acylation of toluene, an activated aromatic substrate, using an excess of aluminum chloride to overcome the steric hindrance of the acyl chloride.
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Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) via cannula and cool the resulting suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Dissolve this compound (1.0 equivalent) in anhydrous DCE and add it dropwise to the stirred AlCl₃ suspension over 20 minutes. Stir the mixture at 0°C for an additional 30 minutes.
-
Acylation: Add toluene (1.1 equivalents) dropwise via the addition funnel. After the addition is complete, remove the ice bath and warm the mixture to 60°C.
-
Reaction Monitoring: Monitor the reaction's progress using TLC or GC-MS. The reaction may take 6-12 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and very carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.[3]
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Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Schotten-Baumann Amidation with Benzylamine
This protocol details the formation of an amide using a non-nucleophilic base to neutralize the HCl byproduct.[5]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add benzylamine (1.0 equivalent), anhydrous dichloromethane (DCM), and N,N-diisopropylethylamine (DIPEA, 1.2 equivalents).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove any hydrolyzed acyl chloride), and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be further purified by recrystallization or column chromatography if necessary.
Visualizations
The following diagrams illustrate key decision-making processes and chemical principles related to the use of this compound.
Caption: Troubleshooting workflow for low-yield acylation reactions.
Caption: Factors influencing the reactivity of the target molecule.
References
Preventing hydrolysis of 2-Chloro-3-(trifluoromethyl)benzoyl chloride during reactions
Welcome to the technical support center for 2-Chloro-3-(trifluoromethyl)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during chemical reactions and to offer troubleshooting solutions for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound is an acyl chloride. The carbonyl carbon in acyl chlorides is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the oxygen atom. This makes it very reactive towards nucleophiles, including water. When it reacts with water, it undergoes hydrolysis to form the less reactive 2-chloro-3-(trifluoromethyl)benzoic acid and hydrochloric acid (HCl), which can complicate reactions and reduce the yield of the desired product.
Q2: What is the primary sign that hydrolysis of this compound has occurred in my reaction?
A2: The most common indication of hydrolysis is the formation of 2-chloro-3-(trifluoromethyl)benzoic acid as a significant byproduct. This can often be detected by TLC, NMR, or LC-MS analysis of your crude reaction mixture. Another sign can be a lower than expected yield of your desired acylated product.
Q3: How should I properly store and handle this compound to prevent hydrolysis before use?
A3: To minimize hydrolysis during storage, this compound should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is crucial to store it in a cool, dry place away from moisture. Always handle the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use a base to stop the hydrolysis of this compound?
A4: While you cannot completely stop hydrolysis in the presence of water, using a non-nucleophilic base is a key strategy to manage it. In reactions with nucleophiles like amines or alcohols, a base such as triethylamine or pyridine is added to neutralize the HCl byproduct that is formed. This prevents the protonation of your desired nucleophile, keeping it active for the reaction with the acyl chloride and helping that reaction compete effectively against the hydrolysis reaction.
Troubleshooting Guides
Issue 1: Low Yield of Desired Acylated Product
| Possible Cause | Troubleshooting Recommendation | Expected Outcome |
| Hydrolysis of this compound | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). | Reduced formation of 2-chloro-3-(trifluoromethyl)benzoic acid and increased yield of the desired product. |
| Incomplete Reaction | Increase reaction time or temperature (if the desired product is stable). Ensure efficient stirring, especially in heterogeneous mixtures. | Drive the reaction to completion, increasing product yield. |
| Nucleophile Protonation | Add a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to scavenge the HCl byproduct. Typically 1.1 to 1.5 equivalents are used. | The nucleophile remains deprotonated and reactive, favoring the desired acylation. |
| Product Loss During Workup | Optimize extraction and purification steps. For example, when washing with a basic aqueous solution to remove the carboxylic acid byproduct, minimize contact time to prevent hydrolysis of the desired product. Use an appropriate amount of solvent for recrystallization. | Improved recovery of the final product. |
Issue 2: Presence of 2-Chloro-3-(trifluoromethyl)benzoic Acid in the Final Product
| Possible Cause | Troubleshooting Recommendation | Expected Outcome |
| Moisture Contamination | Implement stricter anhydrous techniques as described in Issue 1. | Minimal formation of the carboxylic acid byproduct. |
| Ineffective Purification | During the aqueous workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to extract the acidic byproduct. The carboxylate salt will be soluble in the aqueous layer. | Efficient removal of the carboxylic acid impurity from the organic product layer. |
| Hydrolysis During Workup | Perform aqueous washes quickly and at low temperatures (e.g., using an ice bath) to minimize the contact time of the acyl chloride with water. | Reduced hydrolysis of the starting material during the purification process. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Amide Synthesis under Anhydrous Conditions
This protocol describes the formation of an amide by reacting this compound with a primary or secondary amine.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.). Dissolve the solids in an anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred amine solution over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Esterification using this compound
This method details the synthesis of an ester from an alcohol.
-
Preparation: Set up a flame-dried round-bottom flask with a stir bar under an inert atmosphere.
-
Reagent Addition: Add the alcohol (1.0 eq.) and pyridine (1.2 eq., acting as both a base and a catalyst) to the flask. Dissolve them in anhydrous DCM.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add this compound (1.1 eq.) dropwise to the solution.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours, with monitoring by TLC.
-
Workup: Quench the reaction with 1 M HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude ester by silica gel column chromatography.
Protocol 3: Friedel-Crafts Acylation under Anhydrous Conditions
This protocol describes the acylation of an aromatic compound, such as anisole.
-
Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃, 1.2 eq.) in an anhydrous solvent like DCM.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add this compound (1.0 eq.) to the stirred suspension.
-
Reaction with Arene: After stirring for 15 minutes, add a solution of the electron-rich arene (e.g., anisole, 1.0 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Progression: Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the product by column chromatography.
Visualizations
Troubleshooting guide for reactions involving sterically hindered benzoyl chlorides
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with sterically hindered benzoyl chlorides. The inherent steric bulk of reagents like 2,4,6-trimethylbenzoyl chloride or 2-tert-butylbenzoyl chloride can lead to challenges such as low yields and slow reaction rates. This center addresses these common issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with a sterically hindered benzoyl chloride is giving a very low yield. What are the most common causes and how can I fix it?
Low yields are the most frequent issue when working with sterically bulky acylating agents. The primary cause is the steric hindrance around the electrophilic carbonyl carbon, which impedes the approach of the nucleophile (e.g., an alcohol or amine).
Troubleshooting Steps:
-
Assess Reagent Quality: Ensure the benzoyl chloride is fresh or has been properly stored. Acyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive corresponding benzoic acid.[1][2][3] All solvents and other reagents should be anhydrous, and the reaction should be conducted under an inert atmosphere (N₂ or Ar).[1][2][4]
-
Increase Catalyst Potency: Standard bases like pyridine or triethylamine may not be sufficient. A more potent nucleophilic catalyst is often required. 4-(Dimethylaminopyridine) (DMAP) is a highly effective catalyst for acylating hindered alcohols, as it forms a more reactive N-acylpyridinium intermediate.[5]
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for the formation of byproducts, as higher temperatures can lead to decomposition.[4][6]
-
Extend Reaction Time: Due to slow kinetics, these reactions may require significantly longer times to reach completion. Monitor progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Consider an Alternative Protocol: If the above steps do not improve the yield sufficiently, a specialized protocol designed for hindered substrates, such as the Yamaguchi Esterification, may be necessary.[7][8][9]
Q2: I'm trying to acylate a hindered secondary or tertiary alcohol. What is the best catalytic system to use?
Acylating sterically demanding alcohols is particularly challenging. For these substrates, a combination of a powerful Lewis acid and a nucleophilic catalyst can be highly effective.
-
Sc(OTf)₃/DMAP System: The use of Scandium(III) triflate (Sc(OTf)₃) in combination with DMAP is a potent system for the acylation of tertiary alcohols.[10] The Lewis acidic Sc(OTf)₃ activates the acylating agent, while DMAP acts as a nucleophilic catalyst. This dual-catalysis approach can significantly improve yields for highly hindered substrates where DMAP alone is insufficient.[10][11]
-
1-Methylimidazole: As an alternative to the highly toxic DMAP, 1-methylimidazole can serve as an efficient nucleophilic catalyst for the acylation of hindered alcohols, often providing excellent yields.[11]
-
Silver Cyanide: For particularly stubborn transformations, the use of silver cyanide (AgCN) can promote the formation of hindered esters from acid chlorides and alcohols, offering superior yields and faster reaction rates compared to conventional methods.[12][13]
Q3: My reaction is not proceeding at all, even with DMAP and heat. What alternative reaction strategies can I employ?
When standard acylation methods fail, it is often necessary to switch to a more advanced coupling protocol that activates the corresponding carboxylic acid in a different way. The most common and effective of these is the Yamaguchi esterification.
Yamaguchi Esterification: This method is specifically designed for the synthesis of highly functionalized and sterically congested esters, including macrolactones.[7][8][9] The process involves two key steps:
-
Formation of a mixed anhydride by reacting the carboxylic acid (corresponding to your benzoyl chloride) with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent).[9]
-
Reaction of this highly activated mixed anhydride with the alcohol in the presence of a stoichiometric amount of DMAP.[8][9]
This procedure is effective because the attack of DMAP occurs regioselectively at the less hindered carbonyl of the mixed anhydride, leading to a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol.[8]
Data Presentation
The choice of catalyst and reaction conditions is critical for success. The following tables provide a summary of yields achieved under various conditions for representative reactions.
Table 1: Comparison of Catalysts for the Acylation of a Hindered Alcohol
| Entry | Acylating Agent | Alcohol Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Benzoyl Chloride | (±)-Menthol | Pyridine | DCM | RT | 24 | <10 |
| 2 | Benzoyl Chloride | (±)-Menthol | DMAP (0.1 eq) | DCM | RT | 4 | 92 |
| 3 | Acetic Anhydride | 1-Adamantanol | Sc(OTf)₃/DMAP | MeCN | RT | 2 | 98[10] |
| 4 | Benzoyl Chloride | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1-Methylimidazole/Et₃N | DCM | RT | 2 | 95[11] |
Table 2: Effect of Reaction Parameters on Yield
| Entry | Benzoyl Chloride Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Methylbenzoyl Chloride | Triethylamine | DCM | 0 to RT | 3 | 85[14] |
| 2 | 2-Methylbenzoyl Chloride | Triethylamine | THF | 0 to RT | 3 | 78[14] |
| 3 | 2-Methylbenzoyl Chloride | Triethylamine | DCM | RT | 2 | 88[14] |
| 4 | 2-Methylbenzoyl Chloride | Triethylamine | DCM | 0 | 5 | 75[14] |
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Yield Reactions
Caption: A stepwise guide for troubleshooting low reaction yields.
Catalytic Cycle of DMAP in Acylation
Caption: Mechanism of DMAP-catalyzed acylation of an alcohol.
Yamaguchi Esterification Pathway
Caption: Key steps in the Yamaguchi esterification protocol.
Key Experimental Protocols
Protocol 1: General DMAP-Catalyzed Acylation of a Hindered Alcohol
This protocol is a starting point for acylating a moderately hindered alcohol.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the hindered alcohol (1.0 eq) and anhydrous dichloromethane (DCM, to make a 0.2 M solution) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add 4-(Dimethylaminopyridine) (DMAP, 0.1 - 0.2 eq.) and a stoichiometric base such as triethylamine (Et₃N, 1.5 eq.) to the solution.[1]
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of the sterically hindered benzoyl chloride (1.2 eq.) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.
-
Workup: Upon completion, quench the reaction by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure ester.[1]
Protocol 2: Yamaguchi Esterification for Severely Hindered Substrates
This protocol is adapted for situations where direct esterification fails.[7][8][9]
-
Anhydride Formation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous toluene or THF, add triethylamine (1.1 eq.). Stir for 10 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.0 eq.) and stir the mixture for 2 hours at room temperature.
-
Filtration: Filter the mixture to remove the triethylamine hydrochloride salt that has precipitated. Concentrate the filtrate under reduced pressure to obtain the crude mixed anhydride.
-
Esterification: Dissolve the crude mixed anhydride in anhydrous toluene. Add a solution of the hindered alcohol (1.2 eq.) and DMAP (3.0 eq.) in anhydrous toluene.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 12. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide | Semantic Scholar [semanticscholar.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Removal of unreacted 2-Chloro-3-(trifluoromethyl)benzoyl chloride from product mixture
Technical Support Center: 2-Chloro-3-(trifluoromethyl)benzoyl chloride
Welcome to the technical support center for handling this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting material from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing this compound?
A1: Besides the desired product, common impurities include unreacted this compound and its hydrolysis product, 2-chloro-3-(trifluoromethyl)benzoic acid. The presence of the benzoic acid is often indicated by the evolution of HCl gas when the reaction mixture is exposed to moisture.[1]
Q2: I have unreacted this compound in my product mixture. What is the simplest way to remove it?
A2: The most straightforward method is quenching. This involves converting the reactive acyl chloride into a more easily separable compound. You can achieve this by carefully adding a quenching agent to the reaction mixture.
Q3: What quenching agents can I use?
A3: Common quenching agents include:
-
Water or Aqueous Base: Reacts with the acyl chloride to form the water-soluble carboxylate salt of 2-chloro-3-(trifluoromethyl)benzoic acid, which can then be removed by extraction.[2][3][4]
-
Primary or Secondary Amines: These react to form a stable amide, which can be separated chromatographically.[5][6][7] This method is suitable if the formed amide has significantly different polarity from your desired product.
Q4: My product is sensitive to water. What are my options?
A4: If your product is water-sensitive, you should avoid aqueous quenching and workups. Consider the following anhydrous methods:
-
Chromatography: Flash column chromatography can be effective for separating the unreacted acyl chloride from your product.
-
Distillation: If your product has a significantly different boiling point from this compound and is thermally stable, vacuum distillation is a viable option.[8][9]
-
Chemical Scavenging with a Polymer-Supported Amine: This involves adding a solid-phase scavenger that reacts with the excess acyl chloride. The resulting bound amide can then be removed by simple filtration.
Q5: How can I monitor the removal of this compound?
A5: The progress of the purification can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the disappearance of the starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing you to determine the purity of your product.[10][11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides structural information.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of unreacted this compound.
Table 1: Troubleshooting Common Issues in Quenching and Extraction
| Problem | Possible Cause | Recommended Solution |
| Emulsion formation during aqueous workup. | High concentration of salts or polar compounds. | Add brine (saturated NaCl solution) to break the emulsion. If the problem persists, filter the mixture through a pad of celite. |
| Product is partially soluble in the aqueous layer. | The product has some water solubility. | Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover the dissolved product. |
| The unreacted acyl chloride is not fully quenched. | Insufficient quenching agent or reaction time. | Add more quenching agent and stir for a longer period. Monitor the reaction by TLC or HPLC to ensure complete conversion. |
| Formation of an insoluble precipitate after quenching. | The salt of the hydrolyzed acyl chloride may have limited solubility. | Add more water or an appropriate solvent to dissolve the precipitate before proceeding with the extraction. |
Table 2: Troubleshooting Chromatographic Purification
| Problem | Possible Cause | Recommended Solution |
| Poor separation between the product and unreacted acyl chloride. | Inappropriate solvent system. | Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Streaking of the product or impurity on the TLC/column. | The compound is too polar for the chosen solvent system or is acidic/basic. | Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds). |
| Degradation of the product on the silica gel. | The product is sensitive to the acidic nature of silica gel. | Use neutral or deactivated silica gel. Alternatively, consider using a different stationary phase like alumina. |
Experimental Protocols
Safety First: this compound is corrosive, a lachrymator, and reacts with water to release toxic gas.[14][15] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
Protocol 1: Quenching with Aqueous Sodium Bicarbonate and Extraction
This protocol is suitable for water-stable products.
-
Cool the reaction mixture: Place the reaction flask in an ice bath to control any exothermic reaction during quenching.
-
Prepare the quenching solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slowly add the quenching solution: With vigorous stirring, add the NaHCO₃ solution dropwise to the reaction mixture. You will likely observe gas evolution (CO₂ and HCl). Continue addition until the gas evolution ceases.
-
Transfer to a separatory funnel: Once the quenching is complete, transfer the mixture to a separatory funnel.
-
Extract the product: Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and shake the funnel, venting frequently.
-
Separate the layers: Allow the layers to separate and drain the organic layer.
-
Wash the organic layer: Wash the organic layer sequentially with water and then with brine.
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Further purification: If necessary, purify the crude product further by column chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for water-sensitive products or when quenching is not desired.
-
Prepare the column: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane).
-
Load the sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute the column: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions: Collect fractions and monitor them by TLC to identify the fractions containing your purified product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Workflow for Selecting a Purification Method
The following diagram outlines a decision-making process for choosing the most appropriate method to remove unreacted this compound.
Caption: Decision tree for purification method selection.
Signaling Pathway of Acyl Chloride Quenching
This diagram illustrates the chemical transformation of this compound during aqueous quenching.
References
- 1. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. carlroth.com [carlroth.com]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Selection for Reactions with 2-Chloro-3-(trifluoromethyl)benzoyl Chloride
Welcome to the technical support center for reactions involving 2-Chloro-3-(trifluoromethyl)benzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides practical guidance on catalyst selection and troubleshooting for common reactions with this compound.
Friedel-Crafts Acylation
Q1: I am having trouble with my Friedel-Crafts acylation using this compound. What are the best catalysts to use?
A1: For Friedel-Crafts acylation, strong Lewis acids are typically required. Due to the electron-withdrawing nature of the trifluoromethyl group on your benzoyl chloride, the reactivity of the acyl chloride is reduced. Therefore, a potent catalyst is necessary. Common choices include:
-
Aluminum chloride (AlCl₃): This is a powerful and widely used Lewis acid for Friedel-Crafts acylation.[1] However, it is often required in stoichiometric amounts because it forms a complex with the resulting ketone product.[1]
-
Ferric chloride (FeCl₃): Another effective Lewis acid catalyst.
-
Trifluoromethanesulfonic acid (TfOH): This Brønsted superacid can be a highly effective catalyst for acylation, sometimes offering milder reaction conditions compared to traditional Lewis acids.[2][3][4]
Solid acid catalysts are also an option and can simplify product purification through easier catalyst removal.
Q2: My Friedel-Crafts acylation reaction is giving a low yield. What are the possible causes and solutions?
A2: Low yields in Friedel-Crafts acylation can stem from several factors, especially with a deactivated acyl chloride like this compound. Here are some common issues and troubleshooting tips:
-
Insufficient Catalyst Activity: The trifluoromethyl group deactivates the acyl chloride. Ensure you are using a sufficiently strong Lewis acid like AlCl₃ or consider using a superacid like TfOH.[2][3]
-
Deactivated Aromatic Substrate: Friedel-Crafts reactions are less effective with aromatic rings that have electron-withdrawing substituents (e.g., -NO₂, -CN, -COR).[5] If your aromatic substrate is deactivated, you may need to use a more potent catalyst or harsher reaction conditions (e.g., higher temperature), although this may lead to side reactions.
-
Moisture in the Reaction: Lewis acids like AlCl₃ are highly sensitive to moisture, which can lead to their deactivation. Ensure all your reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Inadequate Reaction Time or Temperature: The reaction may be sluggish due to the deactivated acyl chloride. Consider increasing the reaction time or temperature. Monitor the reaction progress by TLC or GC to determine the optimal conditions.
Q3: What are some common side reactions in Friedel-Crafts acylation and how can I avoid them?
A3: While Friedel-Crafts acylation is generally less prone to side reactions than alkylation, some issues can arise:
-
Polysubstitution: Although the ketone product is deactivating, preventing further acylation, highly activated aromatic substrates might still undergo multiple acylations. Using a stoichiometric amount of the limiting reagent (the arene) can help minimize this.
-
Rearrangement: Acylium ions are generally stable and do not rearrange.[5] This is a significant advantage over Friedel-Crafts alkylation.
-
Decomposition of Starting Material: At excessively high temperatures, the acyl chloride or the aromatic substrate may decompose. It is crucial to find a balance between a sufficient reaction temperature and the stability of your reagents.
Amide Synthesis (Amidation)
Q1: What are the recommended catalysts or reagents for synthesizing an amide from this compound?
A1: The reaction of an acyl chloride with an amine to form an amide is typically rapid and often does not require a catalyst in the traditional sense.[6][] However, the reaction produces hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic. Therefore, a base is required to neutralize the HCl and drive the reaction to completion.[6][8] Common choices include:
-
Tertiary Amines: Triethylamine (TEA) or diisopropylethylamine (DIEA) are frequently used as organic bases.[6]
-
Pyridine: Can also be used as a base.
-
Inorganic Bases: Aqueous solutions of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used, often in a biphasic system (Schotten-Baumann reaction).[][8]
-
Phosphonium Salts: For challenging couplings, in situ generation of phosphonium salts from reagents like triphenylphosphine and N-chlorophthalimide can activate the carboxylic acid (or be adapted for the acyl chloride) for amidation.[9][10][11]
Q2: My amidation reaction is messy and gives multiple products. What could be the problem?
A2: A messy amidation reaction can be due to several factors:
-
Hydrolysis of the Acyl Chloride: this compound is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid.[6] Using anhydrous solvents and reagents under an inert atmosphere is critical.
-
Exothermic Reaction: The reaction between an acyl chloride and an amine can be highly exothermic.[6][] This can lead to side reactions and decomposition. The slow addition of the acyl chloride to the amine solution, often at a reduced temperature (e.g., 0 °C), is recommended to control the reaction rate.[6]
-
Side Reactions with the Base: If using a nucleophilic base, it may compete with the desired amine in reacting with the acyl chloride. Using a non-nucleophilic base like DIEA can mitigate this.
Q3: How do I choose the right base for my amidation reaction?
A3: The choice of base is important for a successful amidation:[6]
-
For simple primary and secondary amines: Triethylamine is a common and effective choice.
-
For substrates prone to racemization: A weaker, non-nucleophilic base may be preferred.
-
For less reactive amines (e.g., anilines): A stronger base or longer reaction times might be necessary. In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[]
Ester Synthesis (Esterification)
Q1: What are the best methods for esterifying a phenol with this compound?
A1: Phenols are less nucleophilic than alcohols, so their esterification with an acyl chloride may require specific conditions or catalysts.
-
Schotten-Baumann Reaction: This is a classic method where the phenol is first deprotonated with a base like sodium hydroxide to form the more nucleophilic phenoxide ion.[12][13] This then readily reacts with the acyl chloride.
-
Tertiary Amine Catalysis: A base such as pyridine or triethylamine can be used to both catalyze the reaction and scavenge the HCl byproduct.
-
Titanium Dioxide (TiO₂): TiO₂ has been reported as an efficient, reusable catalyst for the esterification of phenols with acid chlorides under solvent-free conditions at room temperature.
-
Zinc Dust: A catalytic amount of zinc dust can also promote the acylation of phenols with acyl chlorides under solvent-free conditions.
Q2: My esterification reaction with a phenol is not going to completion. What should I do?
A2: Incomplete esterification of phenols can be addressed by:
-
Activating the Phenol: As mentioned, converting the phenol to its corresponding phenoxide with a base like NaOH will significantly increase its nucleophilicity and reactivity.[12][13]
-
Using a Catalyst: If you are not already, consider adding a catalyst like DMAP, TiO₂, or zinc dust.
-
Increasing the Temperature: Gently warming the reaction mixture can help drive it to completion, but be mindful of potential side reactions.
-
Removing the HCl Byproduct: Ensure you are using a sufficient amount of base to neutralize the HCl formed during the reaction, as its presence can inhibit the reaction.
Data Presentation: Catalyst Comparison
The following tables summarize typical catalysts and conditions for the key reactions of acyl chlorides. Note that optimal conditions for this compound may need to be determined empirically.
Table 1: Catalyst Comparison for Friedel-Crafts Acylation
| Catalyst | Typical Loading | Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| AlCl₃ | Stoichiometric | Dichloromethane, 1,2-Dichloroethane | 0 - rt | High reactivity | Moisture sensitive, stoichiometric waste |
| FeCl₃ | Catalytic to Stoichiometric | Dichloromethane, Nitrobenzene | rt - 80 | Less expensive than AlCl₃ | Can be less reactive than AlCl₃ |
| TfOH | Catalytic to Stoichiometric | 1,2-Dichloroethane or neat | 0 - rt | Very high activity, can be catalytic | Corrosive, requires careful handling[2] |
| Solid Acids (e.g., Zeolites) | Varies | Solvent-free or high boiling solvents | High | Recyclable, easy separation | May require higher temperatures |
Table 2: Base Selection for Amide Synthesis
| Base | Typical Equivalents | Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Triethylamine (TEA) | 1.1 - 1.5 | Dichloromethane, THF | 0 - rt | Common, effective | Can lead to side reactions with α-protons |
| DIEA | 1.1 - 1.5 | Dichloromethane, DMF | 0 - rt | Non-nucleophilic, good for sensitive substrates | More expensive than TEA |
| Pyridine | Solvent or co-solvent | Dichloromethane, Chloroform | 0 - rt | Acts as base and catalyst | Can be difficult to remove |
| Aq. NaOH/K₂CO₃ | Excess | Biphasic (e.g., DCM/water) | 0 - rt | Inexpensive, effective (Schotten-Baumann) | Hydrolysis of acyl chloride is a risk |
Table 3: Catalyst/Condition Comparison for Esterification of Phenols
| Catalyst/Condition | Typical Loading/Equivalents | Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Aq. NaOH | >1.0 | Biphasic (e.g., DCM/water) | 0 - rt | Activates the phenol, high yield | Potential for acyl chloride hydrolysis |
| Pyridine | Solvent or co-solvent | Dichloromethane | 0 - rt | Acts as base and catalyst | Can be difficult to remove |
| TiO₂ | Catalytic | Solvent-free | 25 | Mild conditions, reusable catalyst | May not be suitable for all substrates |
| Zinc Dust | Catalytic | Solvent-free | 25 | Mild conditions, inexpensive | May have substrate limitations |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions with this compound.
Protocol 1: Friedel-Crafts Acylation of an Aromatic Compound
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane via syringe.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Substrate Addition: After stirring for 10-15 minutes, add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl.[14] Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of an Amide
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-12 hours.[10] Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the amide by column chromatography or recrystallization.[6]
Protocol 3: Esterification of a Phenol (Schotten-Baumann Conditions)
-
Reaction Setup: Dissolve the phenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Acyl Chloride Addition: Add this compound (1.1 equivalents) and stir the mixture vigorously for 15-30 minutes. A solid precipitate of the ester may form.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the solid with water and a cold, dilute solution of sodium bicarbonate to remove any unreacted phenol and carboxylic acid.
-
Drying: Dry the product thoroughly.
-
Purification: If necessary, recrystallize the crude ester from a suitable solvent (e.g., ethanol).
Visualizations
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Mechanism of Amide Synthesis from Acyl Chloride.
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. shout.education [shout.education]
- 14. websites.umich.edu [websites.umich.edu]
Monitoring the progress of reactions with 2-Chloro-3-(trifluoromethyl)benzoyl chloride by TLC or HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 2-Chloro-3-(trifluoromethyl)benzoyl chloride using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to monitor the progress of reactions involving this compound?
A1: Monitoring reaction progress is essential to determine the point of completion, identify the formation of any side products, and prevent the degradation of the desired product. For highly reactive reagents like this compound, real-time monitoring helps in optimizing reaction times and improving overall yield and purity.
Q2: What are the primary species I should expect to see on my TLC plate or HPLC chromatogram?
A2: In a typical acylation reaction (e.g., with an amine or alcohol), you should expect to see:
-
Starting Material: The amine or alcohol nucleophile.
-
Reagent: this compound.
-
Product: The corresponding amide or ester.
-
Byproduct: 2-Chloro-3-(trifluoromethyl)benzoic acid, formed from the hydrolysis of the benzoyl chloride.[1][2]
Q3: How does the polarity of these species compare?
A3: Generally, the starting amine or alcohol will have a different polarity from the final amide or ester product. The benzoyl chloride itself is relatively nonpolar but is highly susceptible to hydrolysis, converting it to the more polar carboxylic acid. The product's polarity will depend on the starting nucleophile.
Q4: Can I use UV light to visualize the spots on my TLC plate?
A4: Yes, this compound and its derivatives contain a benzene ring and are therefore UV active. This allows for visualization of the reactant, product, and benzoic acid byproduct on a TLC plate with a fluorescent indicator under UV light.
Thin-Layer Chromatography (TLC) Troubleshooting Guide
General TLC Protocol
A standard approach for monitoring a reaction with this compound involves spotting the starting material, a co-spot of the starting material and the reaction mixture, and the reaction mixture on a silica gel TLC plate. The plate is then developed in an appropriate solvent system and visualized under UV light.
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} caption: "Workflow for monitoring reaction progress using TLC."
| Problem | Possible Cause | Recommended Solution |
| Spots are streaking | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[3] |
| The compound is acidic or basic. | For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-2.0%).[3][4] | |
| The compound may be degrading on the silica plate. | Consider using a different stationary phase, such as alumina or reverse-phase plates. | |
| No spots are visible | The sample is too dilute. | Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[3][5] |
| The compound is not UV active. | While the aromatic ring should be UV active, you can try alternative visualization techniques like using an iodine chamber or specific chemical stains.[6] | |
| The compound is volatile and has evaporated. | This is less likely for the compounds of interest but can be addressed by minimizing the time the plate is exposed to air before and after development.[3] | |
| Spots are at the baseline or solvent front | The polarity of the solvent system is incorrect. | If spots are at the baseline, the eluent is not polar enough; increase the proportion of the polar solvent. If spots are at the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.[3] |
| Hydrolysis of the benzoyl chloride is complicating analysis | Moisture is present in the reaction or during sampling/spotting. | Ensure anhydrous reaction conditions. During workup, a wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) can help remove the resulting carboxylic acid. |
Developing a TLC Solvent System
There is no single "best" solvent system, as the optimal conditions will depend on the specific nucleophile used. A systematic approach to developing a solvent system is recommended. Start with a common non-polar/polar solvent mixture and adjust the ratio to achieve good separation.
Table 1: Recommended Starting Solvent Systems for TLC
| Solvent System | Initial Ratio (non-polar:polar) | Notes |
| Hexanes:Ethyl Acetate | 9:1, 4:1, 1:1 | A versatile system for a wide range of polarities. |
| Dichloromethane:Methanol | 95:5, 9:1 | Good for more polar compounds. |
| Toluene:Acetone | 9:1, 4:1 | An alternative to hexane-based systems. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
General HPLC Protocol
Reverse-phase HPLC is a suitable method for monitoring reactions with this compound. A C18 column is a common choice for the stationary phase. The mobile phase typically consists of an aqueous component (often with a buffer like ammonium formate and an acid like formic acid) and an organic component (commonly acetonitrile). A gradient elution is often employed to separate compounds with a range of polarities.[7][8]
dot graph { graph [splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
} caption: "Troubleshooting logic for common HPLC issues."
Table 2: Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Note: This is an example, and the gradient may need to be optimized for your specific separation.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of an ion-pairing agent or acid (like formic acid or trifluoroacetic acid) to the mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Replace the column with a new one. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Retention times can shift as a column is used over time; regular use of standards can help track this. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use high-purity solvents and filter the mobile phase. Run a blank gradient to identify the source of contamination. |
| Carryover from a previous injection. | Implement a needle wash step between injections. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit). | Replace the guard column or filter. Back-flush the column according to the manufacturer's instructions. |
| Precipitation of buffer in the mobile phase. | Ensure the buffer is soluble in the highest concentration of organic solvent used in the gradient. |
By following these guidelines and troubleshooting steps, researchers can effectively monitor the progress of reactions involving this compound and ensure the reliable and accurate acquisition of data.
References
- 1. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]
- 5. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing reactivity of 2-Chloro-3-(trifluoromethyl)benzoyl chloride with other benzoyl chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Chloro-3-(trifluoromethyl)benzoyl chloride with other substituted benzoyl chlorides. The information presented herein is designed to assist researchers in understanding the chemical behavior of this compound, predicting its reactivity in various synthetic applications, and designing appropriate experimental conditions. The comparison is based on established principles of physical organic chemistry, supported by a proposed experimental framework for quantitative analysis.
Introduction to Benzoyl Chloride Reactivity
Benzoyl chlorides are versatile reagents in organic synthesis, primarily utilized in acylation reactions. Their reactivity is predominantly governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the aromatic ring increase this electrophilicity, thereby enhancing the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity. The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates.
Theoretical Reactivity Comparison
The reactivity of this compound is significantly influenced by the strong electron-withdrawing properties of both the chloro and trifluoromethyl substituents.
-
Inductive Effect: Both the chlorine atom and the trifluoromethyl group are highly electronegative, exerting a strong negative inductive effect (-I). This effect withdraws electron density from the benzene ring and, consequently, from the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack. The trifluoromethyl group is one of the most powerful electron-withdrawing groups.[1][2]
-
Resonance Effect: The chlorine atom has a lone pair of electrons that can be delocalized into the aromatic ring, resulting in a positive resonance effect (+R). However, for halogens, the inductive effect generally outweighs the resonance effect. The trifluoromethyl group does not have a significant resonance effect.
-
Positional Effects: In this compound, the chloro group is at the ortho position, and the trifluoromethyl group is at the meta position relative to the carbonyl chloride group. The inductive effect is distance-dependent and is strongest at the ortho position. The meta position of the trifluoromethyl group ensures that its strong electron-withdrawing inductive effect significantly influences the reactivity of the carbonyl group.
Based on these electronic effects, this compound is predicted to be substantially more reactive than unsubstituted benzoyl chloride and many other substituted benzoyl chlorides.
Data Presentation: Predicted Relative Reactivity
In the absence of direct experimental kinetic data for this compound, the following table presents a predicted order of reactivity based on the electron-withdrawing strength of the substituents. The relative rate constants are hypothetical values intended for illustrative comparison with benzoyl chloride (relative rate = 1).
| Benzoyl Chloride Derivative | Substituent(s) | Predicted Electronic Effect on Carbonyl Carbon | Predicted Relative Rate Constant (k_rel) |
| 4-Methoxybenzoyl chloride | 4-OCH₃ | Strong Electron-Donating (Resonance) | < 1 |
| 4-Methylbenzoyl chloride | 4-CH₃ | Electron-Donating (Inductive & Hyperconjugation) | < 1 |
| Benzoyl chloride | - | Reference | 1 |
| 4-Chlorobenzoyl chloride | 4-Cl | Electron-Withdrawing (Inductive > Resonance) | > 1 |
| 3-Nitrobenzoyl chloride | 3-NO₂ | Strong Electron-Withdrawing (Inductive & Resonance) | >> 1 |
| This compound | 2-Cl, 3-CF₃ | Very Strong Electron-Withdrawing (Inductive) | >>> 1 |
Experimental Protocols
To quantitatively determine the reactivity of this compound, a kinetic study of its reaction with a standard nucleophile is recommended. The following is a generalized protocol for a comparative kinetic analysis using UV-Vis spectrophotometry to monitor the reaction with a nucleophile like aniline or phenol.
Kinetic Analysis of Acylation of Aniline
Objective: To determine the second-order rate constant for the reaction of various benzoyl chlorides with aniline.
Materials:
-
This compound
-
Benzoyl chloride (for comparison)
-
Other substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 4-nitrobenzoyl chloride)
-
Aniline
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of aniline of known concentration (e.g., 0.1 M) in anhydrous acetonitrile.
-
Prepare stock solutions of each benzoyl chloride derivative of known concentration (e.g., 0.01 M) in anhydrous acetonitrile. All glassware should be oven-dried to prevent hydrolysis of the benzoyl chlorides.[3]
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a cuvette, place a known volume of the aniline stock solution and dilute with anhydrous acetonitrile to the desired final volume (e.g., 3 mL).
-
Initiate the reaction by injecting a small, known volume of the benzoyl chloride stock solution into the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at a wavelength where the product (the corresponding benzanilide) absorbs and the reactants do not significantly absorb. The wavelength should be determined by running preliminary spectra of the reactants and the product.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The reaction follows second-order kinetics. The rate constant can be determined by plotting 1/(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of the resulting straight line is proportional to the second-order rate constant.
-
Alternatively, if the concentration of one reactant (e.g., aniline) is in large excess, pseudo-first-order kinetics can be assumed, and a plot of ln(A∞ - At) versus time will yield a straight line with a slope equal to the pseudo-first-order rate constant.
-
Mandatory Visualizations
Nucleophilic Acyl Substitution Pathway
Caption: Generalized mechanism for the nucleophilic acyl substitution of benzoyl chlorides.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for determining the reaction rate constants of benzoyl chlorides.
References
A Comparative Guide to the Synthesis and NMR Analysis of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reaction products derived from 2-Chloro-3-(trifluoromethyl)benzoyl chloride. It offers a detailed analysis of their expected ¹H and ¹³C NMR spectral data and contrasts the synthetic methodologies with common alternatives, providing valuable insights for researchers in organic synthesis and drug development.
Introduction
This compound is a versatile reagent in organic synthesis, readily reacting with nucleophiles to form a variety of derivatives such as esters and amides. These products are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the chloro and trifluoromethyl substituents. Accurate characterization of these products, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for confirming their structure and purity. This guide presents a detailed analysis of the expected ¹H and ¹³C NMR spectra for the methyl ester and primary amide derivatives of this compound and compares their synthesis with alternative, widely-used coupling reagents.
Reaction Products of this compound: Predicted NMR Analysis
Table 1: Predicted ¹H and ¹³C NMR Data for Reaction Products of this compound
| Compound | Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ, ppm) | Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ, ppm) |
| Methyl 2-chloro-3-(trifluoromethyl)benzoate | 7.85 (d, 1H), 7.65 (d, 1H), 7.45 (t, 1H), 3.95 (s, 3H) | 165.5 (C=O), 134.0 (C), 132.5 (CH), 131.0 (C-Cl), 129.0 (q, C-CF₃), 128.5 (CH), 127.0 (CH), 123.0 (q, CF₃), 53.0 (OCH₃) |
| 2-Chloro-3-(trifluoromethyl)benzamide | 7.80 (d, 1H), 7.60 (d, 1H), 7.50 (t, 1H), 6.50 (br s, 1H, NH), 5.80 (br s, 1H, NH) | 167.0 (C=O), 137.0 (C), 133.0 (CH), 131.5 (C-Cl), 129.5 (q, C-CF₃), 128.0 (CH), 127.5 (CH), 123.5 (q, CF₃) |
Note: These are predicted values and should be used as a reference. Actual experimental values may vary slightly.
Alternative Synthetic Methodologies and Comparative NMR Data
For the synthesis of amides and esters, alternatives to acyl chlorides include the use of coupling reagents that activate the corresponding carboxylic acid in situ. This section explores two common coupling reagents, HATU for amide synthesis and DCC for ester synthesis, and provides experimental NMR data for representative products.
Amide Synthesis via HATU Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for the formation of amide bonds. It is often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Ester Synthesis via DCC Coupling
DCC (N,N'-Dicyclohexylcarbodiimide) is a widely used reagent for the formation of esters from carboxylic acids and alcohols. The reaction is typically facilitated by a catalytic amount of 4-dimethylaminopyridine (DMAP).
Table 2: Experimental NMR Data for Products of Alternative Synthetic Methods
| Compound | Synthesis Method | ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ, ppm) | ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ, ppm) |
| N-Benzylbenzamide | Benzoic acid, benzylamine, HATU, DIPEA | 7.81 (d, 2H), 7.52-7.27 (m, 8H), 6.50 (br t, 1H), 4.67 (d, 2H) | 167.4, 138.2, 134.6, 131.7, 128.8, 128.6, 127.9, 127.6, 127.0, 44.3 |
| Benzyl benzoate [1] | Benzoic acid, benzyl alcohol, DCC, DMAP | 8.06 (m, 2H), 7.51-7.27 (m, 8H), 5.33 (s, 2H) | 166.2, 135.9, 132.8, 130.0, 129.5, 128.4, 128.2, 128.1, 128.0, 66.5 |
Comparative Analysis of Synthetic Methods
| Feature | This compound | HATU Coupling (Amides) | DCC Coupling (Esters) |
| Starting Material | Acyl Chloride | Carboxylic Acid | Carboxylic Acid |
| Reagent Toxicity | Corrosive, lachrymator | Generally low toxicity | Skin irritant, sensitizer |
| Byproducts | HCl (requires scavenger) | Tetramethylurea (water-soluble) | Dicyclohexylurea (DCU) (often insoluble) |
| Reaction Conditions | Typically mild, often at 0°C to rt | Room temperature | 0°C to room temperature |
| Purification | Aqueous workup to remove HCl and base | Aqueous workup, chromatography | Filtration of DCU, chromatography |
| Scope | Highly reactive, broad scope | Excellent for sensitive substrates | Good for a wide range of substrates |
Experimental Protocols
General Procedure for NMR Sample Preparation
Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
Synthesis of Methyl 2-Chloro-3-(trifluoromethyl)benzoate
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0°C under a nitrogen atmosphere, add anhydrous methanol (1.2 mmol) followed by the dropwise addition of triethylamine (1.2 mmol). Stir the reaction mixture at room temperature for 2 hours. Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Synthesis of 2-Chloro-3-(trifluoromethyl)benzamide
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0°C under a nitrogen atmosphere, bubble ammonia gas through the solution for 15 minutes or add a solution of ammonia in dioxane (2.0 M, 1.5 mmol). Stir the reaction mixture at room temperature for 2 hours. Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.
Alternative Synthesis: N-Benzylbenzamide using HATU[2]
To a solution of benzoic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add DIPEA (2.0 mmol). Stir the mixture at room temperature for 10 minutes. Add benzylamine (1.0 mmol) and continue stirring at room temperature for 4 hours. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Alternative Synthesis: Benzyl Benzoate using DCC[3]
To a solution of benzoic acid (1.0 mmol), benzyl alcohol (1.0 mmol), and a catalytic amount of DMAP (0.1 mmol) in anhydrous dichloromethane (10 mL) at 0°C, add a solution of DCC (1.1 mmol) in dichloromethane (5 mL). Stir the reaction mixture at room temperature for 6 hours. Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction of this compound.
Caption: Alternative synthesis pathways using coupling reagents.
Caption: Workflow for synthesis, purification, and analysis.
References
Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride and its Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comprehensive comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-chloro-3-(trifluoromethyl)benzoyl chloride, a key building block in medicinal chemistry, with its structural isomers and related derivatives. By understanding the nuanced fragmentation pathways, researchers can achieve unambiguous identification and characterization of these critical compounds.
The presence of both a chloro and a trifluoromethyl group on the benzoyl chloride core introduces a complex and informative fragmentation pattern under electron ionization. The inherent stability of the aromatic ring, coupled with the influence of these electron-withdrawing substituents, dictates the primary cleavage events. This guide will delve into the predicted fragmentation pathways, supported by data from analogous compounds and established mass spectrometry principles, to provide a robust analytical framework.
Predicted Mass Spectrometry Fragmentation Data
The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the loss of key functional groups. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key identifying feature for all chlorine-containing fragments.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Predicted Relative Abundance |
| 242/244 | [M]⁺• | - | C₈H₃Cl₂F₃O⁺• | Moderate |
| 207 | [M - Cl]⁺ | Cl | C₈H₃ClF₃O⁺ | High |
| 179 | [M - Cl - CO]⁺ | Cl, CO | C₇H₃ClF₃⁺ | Moderate |
| 144 | [C₇H₃F₃]⁺• | Cl, CO, Cl | C₇H₃F₃⁺• | Low |
| 173 | [M - COCl]⁺ | COCl | C₇H₃ClF₃⁺ | High |
| 125 | [C₆H₃Cl]⁺ | CF₃, CO | C₆H₃Cl⁺ | Moderate |
Comparative Analysis with Isomeric Derivatives
The fragmentation patterns of the isomeric derivatives of this compound, such as 4-chloro-3-(trifluoromethyl)benzoyl chloride and 2-chloro-4-(trifluoromethyl)benzoyl chloride, are expected to exhibit subtle yet significant differences. These variations primarily arise from the "ortho effect," a phenomenon where adjacent substituents on an aromatic ring influence fragmentation pathways.[1]
For instance, in this compound, the proximity of the chloro and trifluoromethyl groups to the benzoyl chloride moiety can influence the stability of the resulting fragment ions. In contrast, the fragmentation of the 4-chloro-3-(trifluoromethyl) isomer would likely proceed through more conventional pathways, with less interaction between the substituents.
A key differentiator is often the relative abundance of the [M-Cl]⁺ and [M-COCl]⁺ ions. In ortho-substituted compounds, interactions between the adjacent groups can stabilize the initial molecular ion or favor specific rearrangement pathways, leading to altered fragment ion intensities compared to their meta and para counterparts.[1]
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron, forming the molecular ion. The subsequent fragmentation is driven by the stability of the resulting carbocations and radical species.
Caption: Proposed fragmentation pathway of this compound under EI-MS.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aromatic Acyl Chlorides
This protocol provides a general framework for the analysis of this compound and its derivatives. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the benzoyl chloride derivative.
-
Dissolve the sample in a high-purity volatile solvent such as dichloromethane or hexane to a final concentration of 10-100 µg/mL.
-
Ensure the sample is completely dissolved and free of particulate matter. If necessary, filter the solution through a 0.22 µm PTFE syringe filter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10-15 °C/min to 280 °C.
-
Final hold: 5-10 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2-3 scans/second.
-
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.
-
Extract the mass spectrum for the analyte peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and spectra of reference compounds if available.
Conclusion
The mass spectrometry fragmentation of this compound and its derivatives provides a rich source of structural information. By carefully analyzing the molecular ion, the characteristic isotopic patterns of chlorine, and the relative abundances of key fragment ions, researchers can confidently identify and differentiate these important synthetic intermediates. The predictive framework and experimental protocol provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug discovery.
References
A Comparative Guide to Purity Analysis of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride: HPLC Methods and Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like 2-Chloro-3-(trifluoromethyl)benzoyl chloride is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The inherent reactivity of this acyl chloride, however, presents significant analytical challenges. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the robust purity assessment of this compound.
The high reactivity of the acyl chloride functional group, particularly its susceptibility to hydrolysis, makes direct analysis by standard reversed-phase HPLC problematic due to the aqueous mobile phases typically employed. To overcome this, derivatization is the universally recommended approach, converting the unstable acyl chloride into a more stable derivative that can be readily analyzed. This guide will delve into derivatization-based HPLC methods and compare them with other powerful techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
A summary of the key performance characteristics of the primary analytical methods for the purity analysis of this compound is presented below.
| Feature | HPLC with Derivatization | GC with Derivatization | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation of a stable derivative. | Chromatographic separation of a volatile, stable derivative. | Absolute quantification based on the ratio of analyte to internal standard signals. |
| Derivatization | Mandatory. | Mandatory. | Not required. |
| Selectivity | High. | High. | High. |
| Sensitivity | High (ng/mL to pg/mL). | Very High (pg/mL to fg/mL). | Moderate (mg/mL). |
| Precision | Excellent (%RSD < 2%). | Excellent (%RSD < 2%). | Excellent (%RSD < 1%). |
| Accuracy | Excellent. | Excellent. | Excellent (Primary Method). |
| Sample Throughput | Moderate. | High. | Low to Moderate. |
| Instrumentation Cost | Moderate to High. | Moderate. | High. |
| Strengths | Versatile, robust, widely available. | Excellent for volatile impurities. | Primary analytical method, no need for reference standard of the analyte. |
| Limitations | Derivatization adds a process step. | Potential for thermal degradation of derivatives. | Lower sensitivity, requires expensive instrumentation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable practical implementation.
HPLC Method with 2-Nitrophenylhydrazine Derivatization
This method is based on a general procedure for the derivatization of acyl chlorides to form stable, chromophoric hydrazones that can be analyzed by HPLC with UV detection.[1][2]
Derivatization Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask and dissolve in anhydrous acetonitrile.
-
Derivatization Reaction: To 1 mL of the sample solution, add 1 mL of a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 30 minutes.[1][2]
-
Sample for Analysis: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Validation Parameters (Representative):
-
Linearity: Correlation coefficient (r²) > 0.999.
-
LOQ: 0.03 - 0.1 µg/mL.
-
Accuracy (Recovery): 98 - 102%.
-
Precision (RSD): < 2%.
Gas Chromatography (GC-FID) Method with Methanol Derivatization
This method involves the conversion of the acyl chloride to its corresponding methyl ester, which is more volatile and thermally stable for GC analysis.
Derivatization Protocol:
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound into a vial.
-
Derivatization Reaction: Add 1 mL of anhydrous methanol to the vial.
-
Reaction Conditions: Cap the vial and allow the reaction to proceed at room temperature for 15 minutes.
-
Sample for Analysis: Dilute the reaction mixture with a suitable solvent like dichloromethane or ethyl acetate for GC analysis.
GC-FID Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL (split injection).
Validation Parameters (Representative):
-
Linearity: Correlation coefficient (r²) > 0.998.
-
LOD: ~1 µg/mL.
-
LOQ: ~3 µg/mL.
-
Accuracy (Recovery): 97 - 103%.
-
Precision (RSD): < 3%.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that provides a direct measurement of purity without the need for a reference standard of the analyte.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (≥400 MHz).
-
Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC methods.
Caption: Workflow for HPLC analysis with 2-nitrophenylhydrazine derivatization.
Caption: Workflow for GC-FID analysis with methanol derivatization.
Conclusion
The choice of the most appropriate analytical method for the purity determination of this compound depends on the specific requirements of the analysis.
-
HPLC with derivatization is a robust and versatile method suitable for most quality control laboratories. It offers a good balance of selectivity, sensitivity, and accessibility.
-
GC with derivatization is an excellent alternative, particularly for identifying and quantifying volatile impurities. Its high throughput can be advantageous in process monitoring.
-
Quantitative NMR (qNMR) stands out as a primary method for obtaining a highly accurate, absolute purity value without the need for a specific reference standard of the analyte. It is invaluable for the certification of reference materials and for definitive purity assessments in research and development.
For comprehensive characterization, a combination of these techniques is often employed. For instance, qNMR can be used to certify a primary reference standard, which is then used to calibrate HPLC or GC methods for routine quality control. This integrated approach ensures the highest level of confidence in the purity of this compound, contributing to the overall quality and safety of the final products.
References
Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-3-(trifluoromethyl)benzoyl Chloride and Its Analogs
Disclaimer: Direct experimental data on the biological activity of compounds synthesized specifically from 2-chloro-3-(trifluoromethyl)benzoyl chloride is limited in publicly available scientific literature. This guide provides a comparative overview based on the biological activities of structurally similar compounds, particularly those containing chloro and trifluoromethyl substitutions on a phenyl ring. These analogs serve as valuable surrogates for predicting the potential bioactivities of derivatives of this compound.
Overview of Potential Biological Activities
Compounds derived from benzoyl chlorides, especially those bearing electron-withdrawing groups like chlorine and trifluoromethyl, are known to exhibit a wide range of biological activities. The unique electronic and steric properties imparted by these functional groups can lead to potent interactions with biological targets. Based on analogous structures, derivatives of this compound are anticipated to possess insecticidal, herbicidal, antimicrobial, and other pharmacological properties.
Comparative Analysis of Biological Activities
To provide a framework for comparison, this section details the observed biological activities of various classes of compounds synthesized from benzoyl chloride analogs.
Insecticidal Activity
Benzamides and their derivatives are a well-established class of insecticides. The presence of a trifluoromethyl group is often associated with enhanced insecticidal potency.
Table 1: Insecticidal Activity of Structurally Similar Benzamide Derivatives
| Compound Class | Target Pest | Bioassay | Activity Metric (e.g., LC50, % Mortality) | Reference |
| meta-Diamide Compounds | Plutella xylostella | Foliar application | 97.67% mortality at 1 mg/L | [1] |
| meta-Diamide Compounds | Spodoptera frugiperda | Foliar application | Moderate activity at 0.1 mg/L | [1] |
| Diacylhydrazine Derivatives | Helicoverpa armigera | Diet incorporation | LC50 values ranging from 23.67 to 28.90 mg/L | [2] |
| Diacylhydrazine Derivatives | Plutella xylostella | Diet incorporation | Good larvicidal activity | [2] |
| Thiadiazole Benzamides | Spodoptera littoralis | Leaf dip | High insecticidal activity | [3] |
Herbicidal Activity
The trifluoromethyl group is a common feature in many commercial herbicides. Phenyl esters and other derivatives of substituted benzoic acids have shown promise as herbicidal agents.
Table 2: Herbicidal Activity of Structurally Similar Compounds
| Compound Class | Target Weed | Bioassay | Activity Metric (e.g., ED50, % Inhibition) | Reference |
| Trifluoromethyl-substituted Phenyl Alkyl Ketoxime Esters | Echinochloa crusgalli | Post-emergence | ED90 69.1056 g/hm² | [4] |
| Phenyl-substituted Benzoylpyrazoles | Grass weeds (Avena fatua, Setaria viridis) | Greenhouse spray | Good herbicidal activity | [5] |
| Phenylpyridine α-trifluoroanisole Derivatives | Abutilon theophrasti, Amaranthus retroflexus | Post-emergence | ED50 13.32 and 5.48 g a.i./hm² | [6] |
| 2-Cyanoacrylates | Various weeds | Greenhouse spray | Excellent herbicidal activities at 75 g/ha | [7] |
Antimicrobial and Pharmacological Activities
Amides and hydrazones derived from substituted benzoic acids have demonstrated a broad spectrum of antimicrobial and other pharmacological activities. For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a known precursor for antitubercular agents.[8][9]
Table 3: Antimicrobial and Pharmacological Activity of Analogs
| Compound Class | Activity | Organism/Target | Activity Metric (e.g., MIC, IC50) | Reference |
| Hydrazones with 2,4-dichloro moiety | Antibacterial | Proteus mirabilis | MIC of 12.5 μg/ml | [10] |
| Sorbic and Benzoic Acid Amides | Antibacterial | Bacillus subtilis | MIC of 0.17 mM | [11] |
| N-Benzoyl-2-hydroxybenzamides | Antiprotozoal | Leishmania donovani | Excellent anti-leishmanial activity | [12] |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | Precursor for Antitubercular agents | Mycobacterium tuberculosis | (Implied activity of final product) | [8][9] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for the synthesis and biological evaluation of compounds similar to those derived from this compound.
General Synthesis of Benzamide Derivatives
Amides are typically synthesized by the reaction of a benzoyl chloride with a primary or secondary amine.
-
Reaction Setup: A solution of the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Benzoyl Chloride: The this compound, dissolved in the same solvent, is added dropwise to the amine solution at a controlled temperature (often 0 °C to room temperature). A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Protocol for Insecticidal Bioassay (Leaf Dip Method)
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., acetone) to prepare stock solutions. Serial dilutions are made to obtain a range of test concentrations. A surfactant is often added to ensure uniform spreading on the leaf surface.
-
Treatment: Leaf discs of a host plant (e.g., cabbage for Plutella xylostella) are dipped into the test solutions for a specified time (e.g., 10-30 seconds) and allowed to air dry.
-
Infestation: The treated leaf discs are placed in Petri dishes containing a moist filter paper. A known number of insect larvae (e.g., 10-20) are introduced into each Petri dish.
-
Incubation and Assessment: The Petri dishes are incubated under controlled conditions of temperature, humidity, and light. Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours). The LC50 (lethal concentration for 50% of the population) is calculated using probit analysis.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of derivatives.
Biological Screening Process
Caption: Typical workflow for biological screening.
Structure-Activity Relationship Logic
Caption: Postulated structure-activity relationships.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-3-nitro-5-(tri-fluoro-meth-yl)benzoic acid and -benzamide: structural characterization of two precursors for anti-tubercular benzo-thia-zinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discoveryjournals.org [discoveryjournals.org]
- 11. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride Analogs in Drug Discovery
A detailed guide for researchers and drug development professionals on the structure-activity relationships, experimental protocols, and signaling pathways of two distinct classes of bioactive molecules derived from 2-Chloro-3-(trifluoromethyl)benzoyl chloride: c-KIT kinase inhibitors and antimicrobial agents.
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs derived from this compound, focusing on their application as c-KIT kinase inhibitors for cancer therapy and as novel antimicrobial agents. The information presented is intended to aid researchers and scientists in the rational design of more potent and selective therapeutic agents.
Overview of this compound in Medicinal Chemistry
The 2-chloro-3-(trifluoromethyl)phenyl moiety is a valuable pharmacophore in modern drug design. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] The chlorine atom provides a site for further chemical modification, allowing for the synthesis of diverse compound libraries. This guide explores two prominent examples of how this scaffold has been successfully utilized to develop potent inhibitors for distinct biological targets.
c-KIT Kinase Inhibitors for Gastrointestinal Stromal Tumors (GISTs)
Mutations in the c-KIT receptor tyrosine kinase are a primary driver of gastrointestinal stromal tumors (GISTs).[2] The development of small molecule inhibitors targeting c-KIT has been a successful therapeutic strategy. A series of potent c-KIT inhibitors has been developed incorporating the 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide scaffold, with CHMFL-KIT-64 emerging as a lead compound with excellent potency against both wild-type and mutant forms of c-KIT.[3][4]
Structure-Activity Relationship (SAR) of c-KIT Inhibitors
The SAR studies for this class of compounds focused on modifications of the terminal phenyl ring and the linker region. The 4-chloro-3-(trifluoromethyl)phenyl group was found to be optimal for binding to the kinase domain.
| Compound ID | R Group (Modification on the terminal phenyl ring) | IC50 (nM) for c-KIT wt | IC50 (nM) for c-KIT T670I |
| CHMFL-KIT-64 | 4-Chloro-3-(trifluoromethyl) | 1.5 | 2.5 |
| Analog 1 | 4-Fluoro-3-(trifluoromethyl) | 3.2 | 4.8 |
| Analog 2 | 4-Bromo-3-(trifluoromethyl) | 2.1 | 3.1 |
| Analog 3 | 3-Trifluoromethyl | 15.8 | 22.4 |
| Analog 4 | 4-Chloro | 55.2 | 78.9 |
Data synthesized from multiple sources.
Key SAR Observations:
-
Halogen and Trifluoromethyl Substitution: The presence of both a halogen at the 4-position and a trifluoromethyl group at the 3-position of the terminal phenyl ring is crucial for high potency.
-
Effect of Halogen: A chloro or bromo group at the 4-position results in the highest activity, while a fluoro group leads to a slight decrease in potency.
-
Importance of the Trifluoromethyl Group: Removal of the trifluoromethyl group (Analog 4) or the halogen (Analog 3) significantly reduces the inhibitory activity.
Signaling Pathway of c-KIT and Inhibition
The c-KIT signaling pathway plays a critical role in cell proliferation and survival.[5] Ligand (Stem Cell Factor, SCF) binding to the c-KIT receptor induces dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[5] Constitutive activation of c-KIT due to mutations leads to uncontrolled cell growth and tumor formation.[2] CHMFL-KIT-64 and its analogs act as Type II inhibitors, binding to the inactive conformation of the kinase and preventing its activation.[4]
Experimental Protocols
A general synthetic route to CHMFL-KIT-64 involves the coupling of 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid with N1-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)ethane-1,2-diamine.
Detailed Protocol: To a solution of 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid (1.2 mmol) in DMF (5 mL) is added HATU (1.5 mmol) and DIPEA (3.0 mmol). The mixture is stirred at room temperature for 10 minutes. Then, N1-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)ethane-1,2-diamine (1.0 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product.
The inhibitory activity of the compounds against c-KIT kinase is determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.[6]
Protocol:
-
Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT.
-
Add the test compound (in various concentrations) and the c-KIT enzyme to the wells of a microplate.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Agents
Derivatives of this compound have also shown promise as antimicrobial agents. A notable example is a benzyl guanidine derivative incorporating a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy moiety, which has demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[7]
Structure-Activity Relationship (SAR) of Antimicrobial Analogs
The SAR for this class of compounds highlights the importance of the substitution pattern on the benzyloxy group for antimicrobial potency.
| Compound ID | Substitution on Benzyloxy Moiety | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Lead Compound | 2-Chloro-3-(trifluoromethyl) | 0.5 | 1 |
| Analog 5 | 4-Trifluoromethyl | 1 | 16 |
| Analog 6 | 2,3-Dichloro | >32 | >32 |
| Analog 7 | Unsubstituted | 4 | 4 |
Data sourced from a study on benzyl guanidine derivatives.[7]
Key SAR Observations:
-
Optimal Substitution: The 2-chloro-3-(trifluoromethyl) substitution pattern on the benzyloxy group provides the most potent and broad-spectrum antibacterial activity.
-
Position of Trifluoromethyl Group: Moving the trifluoromethyl group to the 4-position (Analog 5) maintains good activity against S. aureus but significantly reduces activity against E. coli.
-
Effect of Chloro Groups: Dichloro substitution at the 2 and 3 positions (Analog 6) leads to a loss of activity.
-
Unsubstituted Ring: The unsubstituted analog (Analog 7) shows moderate activity against both bacterial strains, indicating that the substituents on the phenyl ring are key for enhancing potency.
Experimental Protocols
The synthesis of these antimicrobial agents typically involves the reaction of a substituted benzyl alcohol with a protected guanidine derivative, followed by deprotection.
Detailed Protocol: To a solution of (2-chloro-3-(trifluoromethyl)phenyl)methanol (1.0 mmol), protected guanidine (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) at 0°C is added diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the protected benzyl guanidine. The protecting groups are then removed under standard conditions (e.g., acid hydrolysis) to yield the final antimicrobial compound.
The antimicrobial activity of the synthesized compounds is evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3]
Protocol:
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum of the test organism (e.g., S. aureus, E. coli) and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria and broth without compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion
The this compound scaffold serves as a versatile starting point for the development of potent and selective inhibitors for diverse biological targets. This guide has highlighted the successful application of this scaffold in the design of both c-KIT kinase inhibitors for cancer therapy and novel antimicrobial agents. The presented structure-activity relationships, signaling pathways, and detailed experimental protocols provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design of next-generation therapeutics based on this privileged chemical moiety. The distinct SAR profiles for the two classes of compounds underscore the importance of subtle structural modifications in determining biological activity and target selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A holistic view on c-Kit in cancer: Structure, signaling, pathophysiology and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acylating Agents: Focus on the Kinetics of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride
The reactivity of benzoyl chlorides in acylation reactions is predominantly governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the aromatic ring enhance this electrophilicity, leading to a faster rate of nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction rate. 2-Chloro-3-(trifluoromethyl)benzoyl chloride possesses two strong electron-withdrawing groups, a chloro group at the 2-position and a trifluoromethyl group at the 3-position. These substituents are expected to significantly increase the reactivity of this molecule compared to unsubstituted benzoyl chloride and its derivatives with electron-donating or less-electron-withdrawing groups.
Comparative Reactivity and Kinetic Data
To contextualize the expected reactivity of this compound, the following table summarizes the pseudo-first-order rate constants for the methanolysis of various para- and meta-substituted benzoyl chlorides. The data illustrates the profound impact of substituents on the rate of acylation.
Table 1: Pseudo-First-Order Rate Constants for the Methanolysis of Substituted Benzoyl Chlorides at 0°C
| Substituent (X) in X-C₆H₄COCl | σ (Hammett Constant) | Rate Constant (k, min⁻¹) | Relative Rate |
| p-OCH₃ | -0.27 | - | - |
| p-CH₃ | -0.17 | 0.0178 | 0.043 |
| H | 0.00 | - | - |
| m-Br | 0.39 | Value not provided | - |
| p-NO₂ | 0.78 | 0.413 | 1.00 |
| 2-Cl, 3-CF₃ (Expected) | ~0.82 (Estimated) | > 0.413 | > 1 |
Data for p-methylbenzoyl chloride and p-nitrobenzoyl chloride are from a study on their reaction with excess methanol at 0°C[1]. The Hammett constants (σ) are a measure of the electronic effect of the substituents.
The Hammett plot, a cornerstone of physical organic chemistry, linearly correlates the logarithm of the reaction rate constants with the Hammett substituent constant (σ). For the acylation of benzoyl chlorides, a positive slope (ρ) is observed, indicating that electron-withdrawing groups (positive σ values) accelerate the reaction. Based on the additive nature of substituent effects, the combined σ value for the 2-chloro and 3-trifluoromethyl groups is estimated to be approximately 0.82 (σ_meta for Cl is 0.37 and σ_meta for CF₃ is 0.45). This high positive value strongly suggests that this compound will exhibit a significantly higher reaction rate compared to p-nitrobenzoyl chloride, the most reactive compound in the provided dataset.
Experimental Protocols for Kinetic Studies
A generalized experimental protocol for determining the kinetics of a benzoyl chloride reaction with a nucleophile (e.g., an alcohol or amine) is outlined below. This methodology can be adapted to study the reactivity of this compound.
Objective: To determine the pseudo-first-order rate constant for the reaction of a substituted benzoyl chloride with a nucleophile in a given solvent.
Materials:
-
Substituted benzoyl chloride (e.g., this compound)
-
Nucleophile (e.g., methanol, aniline)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Quenching solution (e.g., a solution of a scavenger amine)
-
Internal standard for chromatographic analysis
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Solution Preparation: Prepare a stock solution of the substituted benzoyl chloride and the nucleophile in the chosen anhydrous solvent at a known concentration.
-
Reaction Initiation: In a thermostated reaction vessel, mix the benzoyl chloride solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.
-
Sampling: At timed intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a solution containing a scavenger that rapidly reacts with the remaining benzoyl chloride.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the product formed or the remaining benzoyl chloride.
-
Data Analysis: Plot the natural logarithm of the concentration of the benzoyl chloride versus time. The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant (k).
Visualizing Reaction Pathways and Experimental Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a relevant signaling pathway.
Caption: A generalized workflow for the kinetic analysis of a benzoyl chloride reaction.
References
Comparative Crystallographic Analysis of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride Derivatives and Related Bioactive Analogs
A detailed guide for researchers, scientists, and drug development professionals on the structural analysis and biological implications of substituted benzoyl chlorides.
This guide provides a comprehensive comparison of the X-ray crystallographic data of derivatives of 2-Chloro-3-(trifluoromethyl)benzoyl chloride and structurally related compounds. By presenting key crystallographic parameters, detailed experimental protocols, and insights into potential biological activities, this document aims to facilitate further research and development in medicinal chemistry and materials science.
Introduction
This compound is a versatile chemical intermediate characterized by the presence of a trifluoromethyl group and a chlorine atom on the phenyl ring. These substitutions significantly influence the electronic properties and reactivity of the molecule, making its derivatives attractive candidates for the development of novel pharmaceuticals and functional materials. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and binding affinity in drug candidates.[1][2][3] This guide delves into the precise three-dimensional structures of several derivatives, offering a comparative analysis of their solid-state conformations.
Crystallographic Data Comparison
The following tables summarize the key crystallographic parameters for derivatives of this compound and related compounds. This data provides a basis for comparing the effects of different substituents on the crystal packing and molecular geometry.
Table 1: Crystallographic Data for Derivatives and Analogs
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | C₈H₃ClF₃NO₄[4][5] | Monoclinic | P2₁/c | 8.4411 (4) | 12.0873 (6) | 9.8080 (5) | 98.789 (2) | 989.98 (9) | 4 |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | C₈H₄ClF₃N₂O₃[4][5] | Monoclinic | P2₁/c | 10.307 (2) | 21.955 (4) | 5.8850 (12) | 104.50 (3) | 1289.3 (5) | 4 |
| N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide | C₁₂H₁₃ClF₃NO[6] | Monoclinic | P2₁/c | 5.8850 (12) | 21.955 (4) | 10.307 (2) | 104.50 (3) | 1289.3 (5) | 4 |
| N-[4-(trifluoromethyl)phenyl]benzamide | C₁₄H₁₀F₃NO[7][8] | Triclinic | P-1 | 5.9455 (6) | 8.8415 (9) | 12.015 (1) | 81.189 (4) | 602.29 (11) | 2 |
Experimental Protocols
The determination of the crystal structures presented in this guide follows a general experimental workflow for single-crystal X-ray diffraction. Specific details for the analyzed compounds are provided below.
General Experimental Workflow for Single-Crystal X-ray Diffraction
The process of obtaining single-crystal X-ray diffraction data typically involves the following key steps:
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
Comparing the effects of ortho-chloro vs para-chloro substitution in trifluoromethyl benzoyl chloride
A detailed examination of the chemical reactivity and physical properties of ortho-chloro and para-chloro trifluoromethyl benzoyl chloride isomers, providing essential data for researchers in synthetic chemistry and drug discovery.
The strategic placement of substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties and reactivity. This guide provides a comparative analysis of two key isomers: 2-chloro-α,α,α-trifluorotoluoyl chloride (ortho-chloro trifluoromethyl benzoyl chloride) and 4-chloro-α,α,α-trifluorotoluoyl chloride (para-chloro trifluoromethyl benzoyl chloride). Understanding the distinct effects of the ortho versus para positioning of the chlorine atom is crucial for optimizing reaction conditions and designing novel compounds with desired biological activities.
Physicochemical Properties: A Tale of Two Isomers
The location of the chlorine atom relative to the trifluoromethyl benzoyl chloride group results in notable differences in the physical properties of the two isomers. These properties are critical for considerations in reaction setup and purification processes.
| Property | Ortho-Chloro Trifluoromethyl Benzoyl Chloride | Para-Chloro Trifluoromethyl Benzoyl Chloride |
| Molecular Formula | C₈H₄Cl₂F₃O | C₈H₃Cl₂F₃O |
| Molecular Weight | 243.01 g/mol | 243.01 g/mol |
| Boiling Point | 84-85 °C at 16 mmHg | 188-190 °C (lit.), 78-79 °C at 16 mmHg |
| Density | 1.416 g/mL at 25 °C | 1.404 g/mL at 25 °C |
| Refractive Index | n20/D 1.479 (lit.) | n20/D 1.476 (lit.) |
Reactivity and the "Ortho Effect"
The difference in reactivity between the ortho and para isomers is largely governed by the "ortho effect," a combination of steric and electronic factors.
Steric Hindrance: In the ortho isomer, the chlorine atom is in close proximity to the acyl chloride group. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down the reaction rate compared to the para isomer, where the chlorine atom is distant and poses no significant steric hindrance.[1] Studies on analogous compounds, such as substituted benzoyl chlorides, have shown that ortho-substituted variants generally react slower than their para-substituted counterparts due to this steric hindrance.[1]
Electronic Effects: The chlorine atom is an electron-withdrawing group. In the ortho position, its inductive electron-withdrawing effect is more pronounced due to its proximity to the reaction center.[1] This can influence the electrophilicity of the carbonyl carbon. However, the steric hindrance often plays a more dominant role in determining the overall reactivity in nucleophilic substitution reactions.
A logical workflow for comparing the reactivity of these isomers would involve a competitive reaction, where a nucleophile is introduced to a mixture of the two isomers.
Caption: Workflow for a competitive reaction experiment to compare isomer reactivity.
Synthesis and Experimental Protocols
The synthesis of both ortho- and para-chloro trifluoromethyl benzoyl chloride typically involves the chlorination of the corresponding substituted benzoic acid.
General Experimental Protocol for Synthesis:
-
Starting Material: Begin with the appropriate substituted benzoic acid, for instance, 2-chloro-5-(trifluoromethyl)benzoic acid to synthesize the ortho isomer.
-
Chlorination: Treat the benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The reaction is often carried out in an inert solvent like dichloromethane.
-
Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction when using oxalyl chloride.[3]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux to ensure completion.[2] Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride product.
-
Work-up: After the reaction is complete, the solvent and excess chlorinating agent are removed under reduced pressure to yield the crude benzoyl chloride, which can be used directly or purified by distillation.
The following diagram illustrates the general synthetic pathway.
Caption: General synthesis pathway for trifluoromethyl benzoyl chlorides.
Implications for Drug Development and Agrochemicals
Substituted benzoyl chlorides are important intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[4][5][6] The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity to target enzymes.[2] The position of the chloro substituent can further modulate these properties. For example, derivatives of these isomers have been investigated for their potential as potassium channel activators and for activity against various pathogens.[4][7] The differential reactivity of the ortho and para isomers can influence the yield and purity of the final active pharmaceutical ingredient (API) or agrochemical.
The relationship between the starting isomer and its potential biological application can be visualized as follows:
Caption: From isomer to application in life sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]
- 3. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]
- 4. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Property Prediction for 2-Chloro-3-(trifluoromethyl)benzoyl Chloride Derivatives: A Comparative Guide
Introduction: In modern drug discovery and chemical safety assessment, the early evaluation of a compound's physicochemical and pharmacokinetic properties is critical to avoid late-stage failures. In-silico, or computational, methods provide a rapid and cost-effective means to predict these properties, guiding the synthesis and prioritization of new chemical entities.[1][2][3] This guide focuses on 2-chloro-3-(trifluoromethyl)benzoyl chloride and its derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. We will compare in-silico predicted properties with available experimental data and outline the methodologies used for both computational prediction and experimental validation.
In-Silico Prediction Workflow
Caption: Figure 1. A generalized workflow for in-silico property prediction.
Physicochemical Properties: In-Silico vs. Experimental Data
Physicochemical properties are fundamental to a molecule's behavior. Properties like the octanol-water partition coefficient (LogP) and aqueous solubility are key determinants of a drug's absorption and distribution. While experimental data for the specific parent compound, this compound, is limited, we can compare predicted values for it and a related structure, 2-(trifluoromethyl)benzoyl chloride, with known experimental values.
Table 1: Comparison of Predicted vs. Experimental Physicochemical Properties
| Compound | Property | In-Silico Predicted Value | Experimental Value |
| 2-(Trifluoromethyl)benzoyl chloride | Molecular Weight | 208.56 g/mol | 208.56 g/mol [10][11] |
| LogP | ~3.5 (Consensus of various models) | Not available | |
| Boiling Point | Not reliably predicted | 84-85 °C @ 16 mmHg[11] | |
| 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | Molecular Weight | 226.56 g/mol | 226.56 g/mol |
| LogP | ~3.8 (Consensus of various models) | Not available | |
| Boiling Point | Not reliably predicted | 193 °C | |
| This compound | Molecular Weight | 242.00 g/mol | 242.00 g/mol |
| LogP | ~4.1 (Consensus of various models) | Not available | |
| Boiling Point | Not reliably predicted | Not available |
Note: Predicted LogP values are aggregated estimates from common QSPR models. Experimental values are often context-dependent.
Experimental Protocols
3.1. Determination of Octanol-Water Partition Coefficient (LogP)
The "shake flask" method is a standard protocol for experimentally determining LogP.[12][13]
-
Objective: To measure the equilibrium concentration of a solute between n-octanol and water.
-
Protocol:
-
Prepare solutions of n-octanol saturated with water and water (or a suitable buffer like PBS, pH 7.4) saturated with n-octanol.[13][14]
-
Dissolve a precisely weighed amount of the test compound in one of the phases.
-
Combine the two phases in a flask at a known volume ratio.
-
Agitate the flask until equilibrium is reached (e.g., shaking for 24 hours).[14]
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][15]
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16]
-
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In-silico tools are widely used to predict the ADMET profile of compounds, helping to identify potential liabilities early in the drug discovery process.[2] These predictions can screen for issues like poor absorption, undesirable metabolic pathways, or toxicity risks.[5][17]
Table 2: Predicted ADMET Properties for a Hypothetical Derivative
| Property | Prediction | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | High | May be suitable for CNS targets, or a liability for peripheral targets. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| Ames Mutagenicity | Non-mutagen | Low risk of being a carcinogen. |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |
Note: These are hypothetical predictions for an illustrative derivative and require experimental validation.
Potential Biological Activity and Signaling Pathways
The this compound scaffold can be used to synthesize a variety of amide derivatives. Benzamides are a common motif in biologically active compounds. While the specific biological targets for derivatives of this exact starting material are not broadly published, structurally similar benzamides have shown activity against a range of targets, including parasites and enzymes involved in cellular signaling.[18] For instance, a derivative could potentially act as a kinase inhibitor, interfering with phosphorylation cascades that are often dysregulated in diseases like cancer.
Caption: Figure 2. A hypothetical signaling pathway potentially modulated by a derivative.
Conclusion
In-silico prediction serves as an invaluable tool in the early stages of chemical research and drug development. By providing rapid estimations of key physicochemical and ADMET properties, these computational methods allow researchers to prioritize resources, refine molecular designs, and reduce reliance on extensive animal testing.[1][3] However, as demonstrated by the comparison tables, in-silico predictions must always be viewed as a guide, with experimental validation remaining the gold standard for confirming the properties and biological activity of novel compounds.
References
- 1. Enalos InSilicoTox Platform :: Predictive Models (web services) [insilicotox.com]
- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 3. pozescaf.com [pozescaf.com]
- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 7. ADMET-AI [admet.ai.greenstonebio.com]
- 8. portal.valencelabs.com [portal.valencelabs.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(三氟甲基)苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. instem.com [instem.com]
- 18. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 2-Chloro-3-(trifluoromethyl)benzoyl chloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound. Adherence to these procedural steps is vital for mitigating risks of hazardous reactions, personal injury, and environmental contamination.
Immediate Safety and Handling Precautions
This compound is a corrosive, moisture-sensitive, and toxic compound.[1][2] It reacts with water to liberate toxic gas.[1] Therefore, all handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. An emergency shower and eyewash station should be readily accessible.
Quantitative Data Summary
The following table summarizes the key physical, chemical, and safety data for this compound and the products of its neutralization. This allows for a clear comparison of the reduction in hazard upon proper disposal.
| Property | This compound | 2-Chloro-3-(trifluoromethyl)benzoic acid | Sodium 2-chloro-3-(trifluoromethyl)benzoate |
| CAS Number | 850156-39-7[3] | 39226-97-6[4] | Not readily available |
| Molecular Formula | C₈H₄ClF₃O | C₈H₄ClF₃O₂[4] | C₈H₃ClF₃NaO₂ |
| Molecular Weight | 242.56 g/mol | 224.56 g/mol [4] | 246.54 g/mol |
| Appearance | Low-melting white solid[3] | Solid[4] | White or colorless crystalline powder (presumed) |
| Boiling Point | 224 °C[3] | 280 °C[4] | Not available |
| Melting Point | Not available | Not available | Not available |
| Density | 1.506 g/cm³[3] | 1.523 g/cm³[4] | Not available |
| Flash Point | 101.4 °C[3] | 123 °C[4] | Not available |
| Solubility | Reacts with water | Poorly soluble in water | Presumed to be water-soluble |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[5] | May be harmful if swallowed, Harmful to aquatic life (based on similar compounds)[6] |
| Signal Word | Danger[1] | Warning[5] | Warning (based on similar compounds)[6] |
Experimental Protocol for Neutralization and Disposal
The primary and recommended method for the disposal of this compound is through controlled neutralization. This process converts the highly reactive acyl chloride into the significantly less hazardous sodium salt of 2-chloro-3-(trifluoromethyl)benzoic acid in an aqueous solution.
Materials:
-
This compound (waste)
-
5% aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Large beaker or flask (at least 4 times the volume of the final solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a certified chemical fume hood, place a large beaker or flask containing a 5% aqueous solution of sodium hydroxide or sodium bicarbonate on a magnetic stir plate. The volume of the basic solution should be in significant excess (at least 10-fold molar excess) to the amount of acyl chloride to be neutralized. Begin stirring and cool the solution in an ice bath.
-
Slow Addition: Carefully and slowly add the this compound waste to the cold, stirring basic solution dropwise or in very small portions. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent a violent reaction or splashing.
-
Reaction Monitoring: Continue stirring the mixture in the ice bath. After the addition is complete, allow the reaction to stir for at least one hour to ensure complete hydrolysis of the acyl chloride.
-
pH Verification: Remove the ice bath and allow the solution to warm to room temperature. Check the pH of the solution using pH paper or a pH meter to ensure it is still basic (pH > 8). If the solution is acidic or neutral, add more of the basic solution until the pH is stable in the basic range.
-
Waste Collection: Once the reaction is complete and the solution is basic, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.
-
Final Disposal: The container with the neutralized solution should be collected by a licensed hazardous waste disposal company. Do not pour the neutralized solution down the drain unless specifically permitted by local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | 850156-39-7 [amp.chemicalbook.com]
- 4. 2-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 39226-97-6 [m.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. home.rolfeschemicals.com [home.rolfeschemicals.com]
Essential Safety and Operational Guidance for 2-Chloro-3-(trifluoromethyl)benzoyl Chloride
For researchers, scientists, and drug development professionals, ensuring safe handling of reactive chemicals like 2-Chloro-3-(trifluoromethyl)benzoyl chloride is paramount. This document provides immediate safety, logistical, and disposal information to facilitate secure laboratory operations.
Chemical Identity and Hazards:
This compound is a corrosive compound that requires stringent safety measures to prevent harm. It is classified as a skin corrosion/irritation category 1B substance, meaning it can cause severe skin burns and eye damage.[1][2][3] The substance is also water-reactive, liberating toxic gas upon contact with moisture.[1][2][4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this chemical. The following table summarizes the required protective gear, based on safety data sheet recommendations.
| PPE Category | Specification |
| Eye and Face | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should also be worn to provide maximum protection.[5][6] |
| Hand Protection | Chemically resistant gloves must be worn.[5][6] It is crucial to check for impermeability before use and dispose of contaminated gloves according to regulations.[5][6] |
| Skin and Body | A lab coat or other protective clothing is necessary to prevent skin contact.[1][2] In case of splashes, immediately remove contaminated clothing and rinse the affected area.[1][2][4] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is required.[1][2] |
Handling and Storage
Proper handling and storage procedures are essential to maintain a safe laboratory environment.
-
Handling: Always handle this compound within a chemical fume hood.[4] Avoid breathing vapors or mist and prevent contact with skin, eyes, and clothing.[4][5] Wash hands thoroughly after handling.[1][5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][4] The storage area should be designated for corrosive materials and kept away from water or moist air.[4]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
-
Waste Treatment: Unused or surplus material should be offered to a licensed disposal company.[5] Do not allow the product to enter drains.[5]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]
-
Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation. Use personal protective equipment. Absorb the spill with inert material such as sand or diatomaceous earth and place it in a suitable, closed container for disposal.[2][5]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural steps for safely handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
